Gatifloxacin mesylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.CH4O3S/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-5(2,3)4/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMNVFFMFJMFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581345 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316819-28-0 | |
| Record name | Gatifloxacin mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316819280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GATIFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZE1V6L7F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gatifloxacin Mesylate: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair mechanisms.[1][2][3] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of gatifloxacin mesylate, the methanesulfonate salt of gatifloxacin. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient (API).
Chemical Structure and Properties
This compound is chemically named 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid methanesulfonate.[2] The molecule consists of a core quinolone ring system substituted with a cyclopropyl group at the N1 position, a fluorine atom at C6, a 3-methylpiperazinyl moiety at C7, and a methoxy group at C8. The carboxyl group at C3 and the basic piperazinyl nitrogen are key functional groups influencing its physicochemical properties and biological activity. The methanesulfonate salt is formed at the piperazinyl nitrogen.
The presence of a chiral center in the 3-methylpiperazinyl moiety results in gatifloxacin being a racemic mixture of (R)- and (S)-enantiomers.
Table 1: Quantitative Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆FN₃O₇S | [2] |
| Molecular Weight | 471.5 g/mol | [2] |
| Melting Point | Gatifloxacin Hemihydrate: 162 °C; Gatifloxacin: 182-185 °C. The melting point for the mesylate salt is not consistently reported, suggesting potential decomposition. | [1][4] |
| pKa (of Gatifloxacin) | Acidic pKa: ~6.0, Basic pKa: ~9.4 | [1] |
| Solubility (of Gatifloxacin) | In Organic Solvents (at 298.15 K): - Ethyl Acetate: 6.789 x 10⁻³ (mole fraction) - N,N-Dimethylformamide (DMF): 5.657 x 10⁻³ (mole fraction) - Butanone: 3.488 x 10⁻³ (mole fraction) - Acetonitrile: 2.811 x 10⁻³ (mole fraction) - n-Butanol: 2.246 x 10⁻³ (mole fraction) - Acetone: 1.766 x 10⁻³ (mole fraction) - 1,4-Dioxane: 1.288 x 10⁻³ (mole fraction) - n-Propanol: 0.922 x 10⁻³ (mole fraction) - Ethanol: 0.698 x 10⁻³ (mole fraction) - Methanol: 0.531 x 10⁻³ (mole fraction) - Isopropanol: 0.401 x 10⁻³ (mole fraction) - Toluene: 0.261 x 10⁻³ (mole fraction) In Other Solvents: - Dimethyl sulfoxide (DMSO): Soluble - Aqueous Buffers: Sparingly soluble | [5][6] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a pharmaceutical compound is a critical parameter for its identification and purity assessment. A standard method for its determination is the capillary melting point technique.[7][8][9]
Methodology:
-
Sample Preparation: A small amount of the finely powdered and dried this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[10][11][12]
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration.
Visualizations
Mechanism of Action
Gatifloxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity.
Caption: Mechanism of action of this compound.
Representative Synthetic Workflow
The synthesis of gatifloxacin typically involves a multi-step process, with a key step being the nucleophilic substitution reaction on a difluoroquinolone carboxylic acid derivative.
Caption: A representative workflow for the synthesis of this compound.
Conclusion
This technical guide has summarized the key chemical properties and structural features of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality assurance. A thorough understanding of these fundamental characteristics is essential for the successful formulation, analysis, and application of this potent antibacterial agent.
References
- 1. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. This compound | C20H26FN3O7S | CID 16040196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. thinksrs.com [thinksrs.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. mt.com [mt.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
Gatifloxacin Mesylate: A Comprehensive Technical Guide to its Synthesis, Intermediates, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic valued for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair. This technical guide provides a detailed examination of the primary synthetic pathways for gatifloxacin, its key chemical intermediates, and the associated experimental protocols. The information is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Core Synthetic Pathways
The synthesis of gatifloxacin primarily proceeds through two strategic routes, both commencing from the key intermediate, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester. The choice of pathway often depends on factors such as desired yield, purity, and scalability for industrial production.
The two primary pathways are:
-
Direct Nucleophilic Substitution: This route involves the direct condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine.
-
Boron Chelate Intermediate Pathway: To enhance the reactivity of the C-7 position for nucleophilic substitution, a boron chelate of the quinolone core is formed as an intermediate. This method is often favored in industrial settings for achieving higher yields under milder conditions.[1]
Pathway 1: Direct Nucleophilic Substitution
This pathway represents a more direct approach to the synthesis of gatifloxacin.
Caption: Direct synthesis of Gatifloxacin.
Experimental Protocol: Synthesis of Gatifloxacin via Direct Condensation
A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (40 g) and 2-methylpiperazine (28.4 g, 2.1 equivalents) is suspended in dimethyl sulfoxide (DMSO) (800 mL) under a nitrogen atmosphere. The reaction mixture is then heated to 55°C for 24 hours. Following the reaction, the mixture is cooled, and the product is isolated. Various work-up procedures can be employed to precipitate and purify the gatifloxacin, often involving the addition of an anti-solvent like water or toluene, followed by filtration and drying.[2][3]
| Reactant/Solvent | Quantity | Molar Ratio |
| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 40 g | 1 |
| 2-Methylpiperazine | 28.4 g | 2.1 |
| Dimethyl Sulfoxide (DMSO) | 800 mL | - |
| Parameter | Value |
| Temperature | 55°C |
| Reaction Time | 24 hours |
| Yield | 70-76% |
Pathway 2: Boron Chelate Intermediate
This pathway is often preferred for large-scale synthesis due to its improved yields and milder reaction conditions. The formation of a boron chelate at the 3-carboxyl and 4-oxo groups activates the C-7 position for nucleophilic attack by 2-methylpiperazine.
Caption: Boron chelate pathway for Gatifloxacin synthesis.
Experimental Protocols
Step 1: Synthesis of Gatifloxacin Borondifluoride Chelate
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone (MIBK) to yield the corresponding borondifluoride chelate.[4] Another method involves reacting the ethyl ester (100 g) with 40% aqueous hydrofluoroboric acid (1000 mL) and heating at 95-100°C for 5 hours.
| Reactant/Reagent | Quantity |
| Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate | 100 g |
| 40% Aqueous Hydrofluoroboric Acid | 1000 mL |
| Parameter | Value |
| Temperature | 95-100°C |
| Reaction Time | 5 hours |
| Yield | 85% |
Step 2: Condensation with 2-Methylpiperazine
The gatifloxacin borondifluoride chelate (100 g) is suspended in acetonitrile (800 mL), and 2-methylpiperazine (44 g) is added. The mixture is stirred at 30-35°C for 12 hours. The solvent is then removed by vacuum distillation.
| Reactant/Solvent | Quantity |
| Gatifloxacin Borondifluoride Chelate | 100 g |
| 2-Methylpiperazine | 44 g |
| Acetonitrile | 800 mL |
| Parameter | Value |
| Temperature | 30-35°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Step 3: Hydrolysis of the Chelate
The condensed chelate product is hydrolyzed using a base such as triethylamine in a solvent like methanol to yield gatifloxacin.[4] The crude product is often purified by recrystallization from a suitable solvent like ethanol.
| Reagent/Solvent | Role |
| Triethylamine | Base for hydrolysis |
| Methanol/Ethanol | Solvent |
| Parameter | Value |
| Overall Yield | ~76% |
Key Intermediates and Their Synthesis
The successful synthesis of gatifloxacin relies on the efficient preparation of its key intermediates.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
This is a crucial precursor for the boron chelate pathway.
Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
A solution of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester (26 g, 0.075 mol) in 110 mL of DMF is treated with potassium carbonate (22 g, 0.16 mol). The mixture is heated to 50°C with stirring for 1 hour. The resulting precipitate is filtered, washed with a mixture of ice and water, and dried to give the title compound.
| Reactant/Reagent/Solvent | Quantity | Molar Ratio |
| 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester | 26 g | 1 |
| Potassium Carbonate | 22 g | ~2.1 |
| Dimethylformamide (DMF) | 110 mL | - |
| Parameter | Value |
| Temperature | 50°C |
| Reaction Time | 1 hour |
| Yield | 95% |
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
This is the starting material for the direct condensation pathway and can be obtained by the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Hydrolysis of the Ethyl Ester
A mixture of ethyl 1-cyclopropyl-6,8-difluoro-7-methyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate (a similar quinolone ester, 30 g), glacial acetic acid (210 mL), water (160 mL), and concentrated sulfuric acid (23.5 mL) is heated under reflux for 2 hours. The hot suspension is then poured onto ice, and the precipitate is filtered, washed with water, and dried. This general hydrolysis procedure can be adapted for the synthesis of the desired gatifloxacin precursor.
Conclusion
The synthesis of gatifloxacin mesylate can be effectively achieved through two primary routes: direct nucleophilic substitution and a pathway involving a boron chelate intermediate. The choice of method is influenced by considerations of yield, purity, and scalability. The boron chelate pathway is often favored for industrial production due to its efficiency. A thorough understanding of the experimental parameters and the synthesis of key intermediates is critical for the successful and optimized production of this important fluoroquinolone antibiotic. This guide provides a detailed overview of these aspects to aid researchers and professionals in the field of drug development.
References
- 1. (Z)-ETHYL 3-(CYCLOPROPYLAMINO)-2-(2,4,5-TRIFLUORO-3-METHOXYBENZOYL)ACRYLATE | 112811-70-8 [chemicalbook.com]
- 2. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Gatifloxacin Mesylate and DNA Gyrase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of gatifloxacin mesylate, a fourth-generation fluoroquinolone antibiotic, on its primary bacterial target, DNA gyrase. This document delves into the molecular interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this interaction.
Introduction to Gatifloxacin and its Target: DNA Gyrase
Gatifloxacin is a broad-spectrum synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal activity stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive species.[4][5]
DNA gyrase is a unique topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[6] The GyrA subunit is responsible for DNA breakage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[6]
Mechanism of Action: Gatifloxacin's Molecular Assault on DNA Gyrase
Gatifloxacin, like other fluoroquinolones, acts as a "poison" to the DNA gyrase enzyme. Instead of simply inhibiting its catalytic activity, it stabilizes a transient intermediate in the enzyme's reaction cycle, the cleavage complex, where the DNA is cut.[6] This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[2]
The key steps in the mechanism are as follows:
-
Binding to the Gyrase-DNA Complex: Gatifloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with both the DNA and the GyrA subunits of the gyrase enzyme.[7][8]
-
Formation of a Ternary Complex: The drug, DNA, and gyrase form a stable ternary gatifloxacin-gyrase-DNA complex.[7][8] This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate the broken strands.
-
Inhibition of DNA Re-ligation: Gatifloxacin specifically targets the GyrA subunit, preventing the re-ligation of the cleaved DNA strands.[2] This results in the accumulation of double-stranded DNA breaks.
-
Induction of Cell Death: The stalled replication forks and the accumulation of double-stranded DNA breaks trigger the bacterial SOS response and ultimately lead to programmed cell death.[9]
The interaction is facilitated by a non-covalent network of hydrogen bonds and a magnesium ion-water bridge, which stabilizes the complex.[8] The C-3 carboxyl and C-4 keto groups on the quinolone core are crucial for this interaction.[8] The C-8 methoxy group of gatifloxacin has been shown to enhance its activity against resistant gyrase mutants.[9][10]
Quantitative Data: Inhibitory Potency of Gatifloxacin
The inhibitory activity of gatifloxacin against DNA gyrase is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. While specific binding affinities (Kd) and kinetic inhibition constants (Ki) for gatifloxacin are not widely reported in publicly available literature, IC50 values provide a robust measure of its inhibitory potency.
| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |
| Escherichia coli | DNA Gyrase | 0.109 | [11][12] |
| Enterococcus faecalis | DNA Gyrase | 5.60 | [4] |
| Mycobacterium tuberculosis | DNA Gyrase | 3.0 | [13] |
| Streptococcus pneumoniae | DNA Gyrase | 19.4 - 25.9 | [13] |
| Staphylococcus aureus | DNA Gyrase | 3.01 | [13] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to study the effect of gatifloxacin on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. Inhibition of this activity is a primary indicator of drug efficacy.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA (or other suitable plasmid)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
10 mM ATP solution
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K (optional)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing:
-
5X Assay Buffer
-
Relaxed pBR322 DNA (final concentration ~10-20 nM)
-
ATP (final concentration 1 mM)
-
Gatifloxacin at various concentrations (or vehicle control)
-
Water to the final volume
-
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase (typically 1-2 units, where 1 unit supercoils ~0.5 µg of relaxed DNA in 30 minutes) to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding Stop Solution/Loading Dye. Optionally, treat with Proteinase K (50 µg/mL for 30 minutes at 37°C) to remove the protein.
-
Agarose Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel in 1X TAE or TBE buffer. The gel can be run with or without an intercalating agent like ethidium bromide.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled band can be quantified using densitometry to determine the IC50 value of gatifloxacin.[7][10][14]
DNA Gyrase Cleavage Assay
This assay directly measures the ability of gatifloxacin to stabilize the gyrase-mediated cleavage of DNA.
Materials:
-
Purified DNA gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Cleavage Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine
-
This compound stock solution
-
SDS (20% stock solution)
-
Proteinase K (10 mg/mL stock solution)
-
Loading Dye
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing:
-
5X Cleavage Buffer
-
Supercoiled pBR322 DNA (final concentration ~10-20 nM)
-
Gatifloxacin at various concentrations (or vehicle control)
-
Water to the final volume
-
-
Enzyme Addition: Add DNA gyrase to the reaction mixture.
-
Incubation: Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.
-
Complex Trapping and Protein Digestion: Add SDS to a final concentration of 0.2-1% and Proteinase K to a final concentration of 0.1-0.5 mg/mL. Incubate at 37°C for an additional 30 minutes. The SDS denatures the gyrase, revealing the DNA breaks, and Proteinase K digests the covalently attached protein.
-
Agarose Gel Electrophoresis: Add loading dye and analyze the samples on a 1% agarose gel.
-
Visualization and Quantification: Stain the gel and visualize the DNA bands. The formation of linear DNA from the supercoiled plasmid indicates cleavage. The amount of linear DNA can be quantified to assess the potency of gatifloxacin in stabilizing the cleavage complex.[8][15][16][17][18][19]
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.
Materials:
-
Purified DNA gyrase
-
Linear or relaxed circular DNA (to stimulate ATPase activity)
-
ATPase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT
-
ATP
-
This compound stock solution
-
Malachite green-molybdate reagent (for phosphate detection) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) for continuous monitoring.
Procedure (using Malachite Green):
-
Reaction Setup: Prepare a reaction mixture containing:
-
ATPase Assay Buffer
-
DNA (e.g., linear pBR322)
-
Gatifloxacin at various concentrations
-
DNA gyrase
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for a set time (e.g., 30 minutes).
-
Termination and Phosphate Detection: Stop the reaction and add the malachite green-molybdate reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer or plate reader.
-
Analysis: The amount of phosphate produced is proportional to the ATPase activity. A decrease in absorbance in the presence of gatifloxacin indicates inhibition of the ATPase activity.[14][18][20]
Visualizations
Signaling Pathway: Mechanism of Gatifloxacin Action on DNA Gyrase
Caption: Mechanism of Gatifloxacin Action on DNA Gyrase.
Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Logical Relationship: Gatifloxacin's Interaction with the Gyrase-DNA Complex
Caption: Formation of the Ternary Complex.
Conclusion
This compound exerts its potent antibacterial effect by targeting DNA gyrase and stabilizing the cleavage complex, leading to lethal double-stranded DNA breaks. The in vitro assays described in this guide are fundamental tools for researchers studying the efficacy of gatifloxacin and other fluoroquinolones, as well as for the development of novel antibacterial agents targeting this essential bacterial enzyme. A thorough understanding of this mechanism is critical for addressing the ongoing challenge of antibiotic resistance.
References
- 1. Quantitation of supercoiled circular content in plasmid DNA solutions using a fluorescence-based method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacodynamic activity of gatifloxacin, gemifloxacin, moxifloxacin and levofloxacin against Streptococcus pneumoniae containing specific mutations in DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Supercoiling-dependent DNA binding: quantitative modeling and applications to bulk and single-molecule experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Activities of Gatifloxacin (AM-1155), a Newly Developed Fluoroquinolone, against Bacterial and Mammalian Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Quantitatively Measure Topological Changes Induced by DNA-Binding Proteins In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cbioc.com [cbioc.com]
- 19. elearning.unimib.it [elearning.unimib.it]
- 20. inspiralis.com [inspiralis.com]
Gatifloxacin Mesylate: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of gatifloxacin mesylate against a range of clinically relevant Gram-positive bacteria. Gatifloxacin, a fourth-generation fluoroquinolone, exhibits a broad spectrum of activity, and this document focuses on its efficacy against Gram-positive organisms, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.
Core Efficacy: In Vitro Activity of Gatifloxacin
Gatifloxacin has demonstrated potent in vitro activity against a variety of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its enhanced activity against these organisms, when compared to older fluoroquinolones like ciprofloxacin, is a key characteristic.[1][2][3] Gatifloxacin is often two- to four-fold more potent than ciprofloxacin and ofloxacin against staphylococci, streptococci, pneumococci, and enterococci.[2]
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of gatifloxacin against key Gram-positive pathogens, providing a quantitative measure of its antibacterial potency. MIC values represent the lowest concentration of an antibiotic that prevents visible in vitro growth of a microorganism.
Table 1: In Vitro Activity of Gatifloxacin Against Staphylococcus aureus
| Strain | Gatifloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Reference |
| S. aureus ATCC 25923 (MSSA) | 0.1 | 0.5 | [1][4] |
| Methicillin-susceptible S. aureus (MSSA) | ≤0.33 (MIC90) | - | [3][5] |
| Methicillin-resistant S. aureus (MRSA) | 1.0 | 16.0 | [6] |
| Ciprofloxacin-susceptible MRSA | 0.06 | 0.5 | [6] |
| Ciprofloxacin-resistant MRSA | 1.0 | 16.0 | [6] |
| Clinical Isolate Sa2102 | 0.2 | 2 | [1][4] |
| Clinical Isolate Sa2667 | 0.5 | 4 | [1][4] |
| Clinical Isolate Sa2669 | 1 | 16 | [1][4] |
Table 2: In Vitro Activity of Gatifloxacin Against Streptococcus pneumoniae
| Strain | Gatifloxacin MIC (μg/mL) | Penicillin Susceptibility | Reference |
| Penicillin-susceptible S. pneumoniae | 0.25 | Susceptible | [6] |
| Penicillin-intermediate S. pneumoniae | 0.25 | Intermediate | [6] |
| Penicillin-resistant S. pneumoniae | 0.25 | Resistant | [6] |
| Clinical Isolates (Germany) | 0.03 - 1.0 (Range) | Various | [7] |
| Clinical Isolates (Germany) | 0.5 (MIC90) | Various | [7] |
| Clinical Isolates (International Study) | 0.5 (MIC90) | Various | [7] |
| All tested strains (300) | Susceptible | Including non-susceptible | [8] |
Table 3: In Vitro Activity of Gatifloxacin Against Other Gram-Positive Bacteria
| Organism | Gatifloxacin MIC (μg/mL) | Reference |
| Enterococcus faecalis | 0.25 | [6] |
| Enterococcus faecalis | ≤1.0 (MIC90) | [3][5] |
| Viridans Streptococci | ≤1.0 (MIC90) | [3][5] |
| Streptococcus pyogenes | All isolates inhibited at 0.78 | [9] |
| Bacillus cereus | 0.08 - 0.57 (MIC90 range with other Gram-positives) | [10] |
Mechanism of Action: Dual Targeting of Essential Enzymes
Gatifloxacin's bactericidal action stems from the inhibition of two critical bacterial enzymes involved in DNA replication, transcription, repair, and recombination: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12][13][14]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage. This leads to the cessation of DNA replication and ultimately, bacterial cell death.[12][13]
-
Topoisomerase IV: This enzyme is primarily responsible for the separation of interlinked daughter chromosomes following DNA replication. Gatifloxacin's inhibition of topoisomerase IV disrupts this process, preventing proper cell division.[12][13]
In Gram-positive bacteria, topoisomerase IV is the primary target of many fluoroquinolones, including gatifloxacin.
Caption: Mechanism of action of Gatifloxacin in Gram-positive bacteria.
Experimental Protocols for Antibacterial Susceptibility Testing
The quantitative data presented in this guide are primarily generated through standardized in vitro susceptibility testing methods, namely the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] The broth microdilution method is a commonly used technique.[16][17]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Isolate three to five morphologically similar colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Preparation of Gatifloxacin Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the gatifloxacin stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the gatifloxacin dilutions with the prepared bacterial inoculum.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of gatifloxacin in which there is no visible growth (i.e., the first clear well).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18]
Protocol: MBC Assay
-
Perform an MIC Assay:
-
Follow the protocol for the broth microdilution MIC assay as described above.
-
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and the more concentrated wells), transfer a standardized volume (e.g., 10-100 μL) and plate it onto a suitable antibiotic-free agar medium (e.g., Tryptic Soy Agar).[19]
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Following incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of gatifloxacin that results in a ≥99.9% reduction in the initial inoculum count.[20]
-
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its efficacy. The standardized protocols for MIC and MBC determination provide a reliable framework for assessing its antibacterial properties. This comprehensive data and procedural overview serves as a valuable resource for researchers and professionals in the field of drug development and infectious disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of gatifloxacin in an in vitro pharmacokinetic-pharmacodynamic model against Staphylococcus aureus strains either susceptible to ciprofloxacin or exhibiting various levels and mechanisms of ciprofloxacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Postantibiotic Effects of Gatifloxacin against Gram-Positive and -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro activity of fluoroquinolones (gatifloxacin, levofloxacin and trovafloxacin) and seven other antibiotics against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. What is Gatifloxacin used for? [synapse.patsnap.com]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microchemlab.com [microchemlab.com]
- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
In Vitro Activity of Gatifloxacin Mesylate Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Gatifloxacin mesylate, a fourth-generation fluoroquinolone antibiotic, against a range of clinically relevant gram-negative bacteria. Gatifloxacin exhibits a broad spectrum of activity by targeting essential bacterial enzymes, making it an important agent in the study of antimicrobial resistance and the development of new therapeutic strategies.
Mechanism of Action
Gatifloxacin exerts its bactericidal effects by inhibiting two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2][3][4][5] In gram-negative bacteria, DNA gyrase is the primary target and is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[1][2][4] Topoisomerase IV's main role is the decatenation of daughter chromosomes following replication.[1][2][4] By binding to these enzymes, Gatifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[4]
Caption: Mechanism of Gatifloxacin in Gram-Negative Bacteria.
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound against various gram-negative bacteria, with data presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: MIC90 Values of Gatifloxacin Against Common Gram-Negative Pathogens
| Bacterial Species | MIC90 (μg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 1.28 - ~8 | [6][7] |
| Klebsiella pneumoniae | Lower than moxifloxacin | [6] |
| Enterobacter aerogenes | Lower than moxifloxacin | [6] |
| Enterobacteriaceae (family) | ≤ 0.38 | [7] |
| Citrobacter freundii | 0.7 - 0.8 | [7] |
| Acinetobacter lwoffi | 0.12 (MIC100) | [8] |
MIC90 is the concentration at which 90% of the tested isolates are inhibited.
Table 2: Comparative Susceptibility of Gram-Negative Isolates
| Organism | Gatifloxacin Susceptibility (%) | Comparator Susceptibility (%) | Reference |
| Enterobacteriaceae | 62.8 | Ciprofloxacin: 27.8, Levofloxacin: 36.1 | [9] |
| Pseudomonas aeruginosa | 41.2 | Ciprofloxacin: 41.2, Levofloxacin: 23.5 | [9] |
| Gram-Negative Isolates | 70 | Moxifloxacin: 66.7 | [10] |
Experimental Protocols
The determination of in vitro activity of this compound against gram-negative bacteria is typically performed using standardized methods as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
a) Broth Microdilution Method:
-
Preparation of Gatifloxacin Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Serial Dilutions: Serial twofold dilutions of the Gatifloxacin stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a final concentration of 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of Gatifloxacin that shows no visible growth.
b) Agar Dilution Method:
-
Preparation of Agar Plates: Serial twofold dilutions of Gatifloxacin are incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Gatifloxacin that inhibits visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Method
-
Inoculum Preparation: A standardized suspension of the test organism is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a specific concentration of Gatifloxacin (e.g., 5 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Measurement: The diameter of the zone of inhibition around the disk is measured in millimeters.
-
Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI guidelines.[11]
Caption: Antimicrobial Susceptibility Testing Workflow.
Discussion and Conclusion
This compound demonstrates significant in vitro activity against a broad range of gram-negative bacteria.[3][12] Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV is a key attribute.[4] Studies have shown its effectiveness against members of the Enterobacteriaceae family and some challenging non-fermentative gram-negative bacilli.[8][9] However, like other fluoroquinolones, the emergence of resistance is a concern, and continuous surveillance of its in vitro activity is crucial. The standardized methodologies described in this guide are essential for obtaining reliable and reproducible data for both research and clinical applications.
References
- 1. bluelakepharmapi.com [bluelakepharmapi.com]
- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial activity of gatifloxacin compared with other quinolones against clinical isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of gatifloxacin against gram negative clinical isolates in a tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Gatifloxacin Mesylate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of gatifloxacin mesylate in various preclinical animal models. Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of pathogens.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different species is critical for the non-clinical safety evaluation and for predicting its pharmacokinetic behavior in humans. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes study workflows to support drug development and research.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of gatifloxacin has been characterized in several animal species. The data presented below, collated from various studies, highlights the inter-species differences in drug disposition.
Table 1: Single-Dose Pharmacokinetics of Gatifloxacin in Various Animal Models
| Animal Model | Dose and Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Rats (Sprague-Dawley) | 7.5 mg/kg (Oral) | - | ~1 | - | 2.11 | - | [3] |
| 15 mg/kg (Oral) | - | ~1 | - | 2.11 | 60.48 - 78.86 | [3] | |
| 30 mg/kg (Oral) | - | ~1 | - | 2.11 | - | [3] | |
| 3.75 mg/kg (IV) | - | - | - | - | - | [3] | |
| 7.5 mg/kg (IV) | - | - | - | - | - | [3] | |
| 15 mg/kg (IV) | - | - | - | - | - | [3] | |
| Dogs (Beagle) | Oral | - | 1.73 | - | 12.53 | 98.47 | [3] |
| Mice | 10 mg/kg (IP) | - | - | - | 0.6 | - | [4] |
| 18.75 mg/kg (SC) | - | - | - | 0.59 | - | [5] | |
| 50 mg/kg (IP) | - | - | - | 0.6 | - | [4] | |
| 75 mg/kg (SC) | - | - | - | 1.1 | - | [5] | |
| 100 mg/kg (IP) | - | - | - | 0.6 | - | [4] | |
| Buffalo Calves | 4 mg/kg (IV) | - | - | 17.1 ± 0.63 | 10.4 ± 2.47 | - | [6][7] |
| 4 mg/kg (IM) | 2.98 ± 0.08 | 1 | 10.8 ± 0.64 | 7.45 ± 0.55 | 79.7 ± 3.35 | [8] | |
| Rabbits (New Zealand White) | 0.3% Ophthalmic Gel (Topical) | See Table 2 | - | See Table 2 | - | - | [9][10] |
| 0.3% Ophthalmic Solution (Topical) | See Table 2 | - | See Table 2 | - | - | [9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; IV: Intravenous; IM: Intramuscular; IP: Intraperitoneal; SC: Subcutaneous.
Table 2: Ocular Tissue Distribution of Gatifloxacin in Rabbits After Topical Administration
The following table summarizes the maximum concentration (Cmax) of gatifloxacin in various ocular tissues of New Zealand White rabbits following the topical instillation of a 0.3% ophthalmic gel.
| Ocular Tissue | Cmax (ng/g or ng/mL) |
| Tears | 94880 |
| Cornea | 7340 |
| Conjunctiva | 3652 |
| Sclera | 1745.8 |
| Aqueous Humor | 1310 |
| Iris | 1806 |
| Retina | 244.8 (at 10h) |
| Choroid | 148.2 (at 10h) |
| Lens | 71.3 (at 10h) |
| Plasma | 23.5 |
Data from a study involving a single topical instillation of 0.3% gatifloxacin eye gel.[10]
Experimental Protocols
The methodologies employed in the cited pharmacokinetic studies are crucial for the interpretation and replication of the findings. Below are detailed summaries of the experimental protocols.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats, Beagle dogs, mice, buffalo calves, and New Zealand White rabbits have been utilized in pharmacokinetic studies of gatifloxacin.[3][5][6][8][10]
-
Health Status: Healthy animals were used in all cited studies.
-
Acclimatization: Animals were typically acclimatized to laboratory conditions for at least one week prior to the commencement of experiments.[9]
-
Housing: Standardized temperature, humidity, and lighting conditions were maintained.
-
Ethics: All animal studies were conducted in accordance with the guidelines of relevant institutional animal care and use committees and associations for research in vision and ophthalmology.[4][9]
Dosing and Sample Collection
-
Dosing: Gatifloxacin was administered via various routes, including oral gavage, intravenous injection, intramuscular injection, intraperitoneal injection, subcutaneous injection, and topical ocular instillation.[3][4][5][6][8][10]
-
Sample Collection:
-
Blood/Plasma: Blood samples were collected at predetermined time points. For instance, in murine studies, retro-orbital puncture was used.[5] In rabbit ocular studies, blood specimens were collected alongside ocular tissues.[10]
-
Ocular Tissues: In studies focusing on ocular pharmacokinetics, rabbits were euthanized at various time points, and ocular tissues including the cornea, conjunctiva, sclera, aqueous humor, iris, lens, vitreous body, retina, and choroid were collected.[9][10]
-
Bioanalytical Method
The quantification of gatifloxacin in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with either UV or mass spectrometric detection.
-
Sample Preparation: A common method for extracting gatifloxacin and an internal standard (e.g., ciprofloxacin) from plasma or tissue homogenates is protein precipitation with methanol or solid-phase extraction (SPE).[1][10]
-
Chromatographic Separation:
-
Columns: Reversed-phase C18 columns are frequently used for the separation of gatifloxacin.[11][12]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used as the mobile phase in an isocratic elution mode.[11][12]
-
-
Detection:
-
HPLC-UV: Detection is often performed at a wavelength of approximately 290-293 nm.[11][13]
-
LC-MS/MS: For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. Detection is achieved using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode, monitoring specific precursor and product ion transitions in the multiple reaction monitoring (MRM) mode.[1][10][12]
-
-
Method Validation: The analytical methods are validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, and stability.[1][11][12]
Visualized Experimental Workflows and Pathways
The following diagrams illustrate the typical workflows for in vivo pharmacokinetic studies and the bioanalytical quantification of gatifloxacin.
In Vivo Pharmacokinetic Study Workflow
Bioanalytical Method for Gatifloxacin Quantification
Conclusion
The pharmacokinetic profile of this compound varies significantly across different animal species. Notably, the elimination half-life is considerably shorter in rodents compared to dogs and buffalo calves.[3][4][5][6][8] In ocular applications, gatifloxacin demonstrates excellent penetration into various eye tissues, achieving concentrations well above the minimum inhibitory concentrations for many common ocular pathogens.[9][10] The methodologies for quantifying gatifloxacin in biological matrices are well-established, with LC-MS/MS providing the requisite sensitivity and specificity for detailed pharmacokinetic characterization.[1][10][12] This compendium of data and protocols serves as a valuable resource for researchers and drug development professionals engaged in the preclinical assessment of this compound and other related fluoroquinolone antibiotics.
References
- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics-Pharmacodynamics of Gatifloxacin in a Lethal Murine Bacillus anthracis Inhalation Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma concentrations, pharmacokinetics and urinary excretion of gatifloxacin after single intravenous injection in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Concentrations, Pharmacokinetics and Urinary Excretion of Gatifloxacin after Single Intravenous Injection in Buffalo Calves [agris.fao.org]
- 8. wwwi.vef.hr [wwwi.vef.hr]
- 9. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study to determine the pharmacokinetics of gatifloxacin following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on Gatifloxacin mesylate derivatives
An In-Depth Technical Guide to Early-Stage Research on Gatifloxacin Mesylate Derivatives
Executive Summary
Gatifloxacin, a fourth-generation 8-methoxy fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal effect stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][2] The emergence of antibiotic resistance and the desire for enhanced therapeutic profiles have spurred early-stage research into this compound derivatives. This research primarily focuses on modifying the C7-piperazinyl ring, a key site for structure-activity relationship (SAR) manipulation.[3][4] Novel synthesized derivatives have demonstrated promising in vitro potency, in some cases exceeding that of the parent compound and other fluoroquinolones, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[5] Beyond antibacterial applications, preliminary studies have explored the antifungal, anti-inflammatory, and even antidepressant potential of these new chemical entities, opening new avenues for therapeutic development.[4][6] This guide synthesizes the available data on the synthesis, pharmacological evaluation, and experimental methodologies related to these novel derivatives.
Introduction to Gatifloxacin and Derivative Development
Mechanism of Action
The primary mechanism of action for Gatifloxacin and its derivatives involves the dual targeting of bacterial type II topoisomerases.[2]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication. Gatifloxacin binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex after DNA cleavage and preventing the re-ligation step.[2]
-
Topoisomerase IV: This enzyme is crucial for separating interlinked daughter chromosomes following DNA replication, a process known as decatenation. Inhibition of topoisomerase IV prevents chromosomal segregation, thereby halting cell division.[1][2]
This dual inhibition leads to the cessation of critical cellular processes, resulting in rapid bacterial cell death.[2] The core quinolone structure is essential for this activity.[4]
Rationale for Derivative Development
While Gatifloxacin is a potent antibiotic, the development of derivatives is driven by several key objectives:
-
Overcoming Resistance: To enhance activity against pathogens that have developed resistance to existing fluoroquinolones, such as MRSA.[5]
-
Broadening the Spectrum: To improve potency against challenging Gram-negative organisms like Pseudomonas aeruginosa.[5]
-
Exploring Novel Activities: To investigate potential applications beyond antibacterial therapy, including antifungal and immunomodulatory effects.[3][4]
-
Improving Safety Profiles: To design compounds that retain efficacy while potentially mitigating side effects associated with the fluoroquinolone class.[7]
Synthesis of Gatifloxacin Derivatives
General Synthetic Strategy
The most common strategy for creating Gatifloxacin derivatives involves chemical modification at the secondary amine of the 3-methylpiperazinyl side chain located at the C7 position of the quinolone ring.[3][4] This site is amenable to a variety of reactions, allowing for the introduction of diverse functional groups. A typical synthesis involves the reaction of the Gatifloxacin core with reagents such as acid chlorides or anhydrides in the presence of a base.[4][8]
Experimental Protocol: General Synthesis
The following is a generalized protocol based on published methodologies for synthesizing derivatives at the piperazinyl ring:
-
Dissolution: Gatifloxacin is dissolved in an appropriate anhydrous solvent, such as Dimethyl Sulfoxide (DMSO) or pyridine.[4][9]
-
Addition of Base: A base, commonly triethylamine, is added to the solution to act as an acid scavenger.[4]
-
Reactant Addition: The chosen reactant (e.g., benzoyl chloride, acetic anhydride, or chloroacetyl chloride) is added to the mixture, often dropwise, while stirring at ambient temperature.[4][8]
-
Reaction: The reaction mixture is stirred for a specified period, ranging from several hours to overnight, to allow the reaction to proceed to completion. The progress can be monitored using Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, the mixture is subjected to a work-up procedure, which may involve pouring it into cold water and extracting the product with an organic solvent like ethyl acetate.[4]
-
Purification: The crude product is purified, typically via recrystallization or column chromatography, to isolate the desired derivative.
-
Characterization: The structure and purity of the final compound are confirmed using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS/HRMS).[4][5]
Pharmacological Evaluation and Structure-Activity Relationships
In Vitro Antibacterial Activity
A primary goal of derivative synthesis is to enhance antibacterial potency. The Minimum Inhibitory Concentration (MIC) is the key quantitative measure of in vitro efficacy.
Table 1: In Vitro Antibacterial Activity (MIC) of Novel Gatifloxacin Derivatives
| Compound/Drug | S. aureus (MRSA) (μg/mL) | S. epidermidis (MRSE) (μg/mL) | P. aeruginosa (μg/mL) | Other Gram-Positive & Gram-Negative Strains (μg/mL) | Reference |
|---|---|---|---|---|---|
| Derivative 8 | - | - | - | 0.06 - 4 | [5] |
| Derivative 14 | - | - | - | 0.06 - 4 | [5] |
| Derivative 20 | - | - | 0.06 - 1 | 0.06 - 1 | [5] |
| Derivative A | Potent | - | Very Potent | Very Potent against S. flexneri & K. pneumoniae | [3][4] |
| Gatifloxacin (Parent) | - | - | >2 | - | [5] |
| Levofloxacin (Control) | - | - | 2 | - |[5] |
Data presented is based on available early-stage research; "-" indicates data not specified in the cited source.
Structure-Activity Relationship (SAR) Insights:
-
Most of the synthesized target compounds show good potency against Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis (including MRSE).[5]
-
Derivative 20 exhibited a broad antimicrobial spectrum and was found to be 2-32 times more potent than Levofloxacin and the parent Gatifloxacin against Pseudomonas aeruginosa.[5]
-
Derivative A proved to be highly potent against Gram-negative organisms, particularly P. aeruginosa, Shigella flexeneri, and Klebseilla pneumoniae.[3][4]
In Vitro Antifungal and Anti-inflammatory Activity
Research has also uncovered novel biological activities in Gatifloxacin derivatives, suggesting their potential use beyond bacterial infections.
Table 2: Novel In Vitro Activities of Gatifloxacin Derivatives
| Compound/Drug | Activity Type | Key Finding | Reference |
|---|---|---|---|
| Derivatives A, B, C | Antifungal | Exhibited good antifungal activity compared to in-use quinolones. | [3][4] |
| Derivative B | Anti-inflammatory | Showed good anti-inflammatory activity with an IC₅₀ < 12.5 μg/mL. |[3][4] |
These findings highlight the potential for developing Gatifloxacin-based compounds for a wider range of therapeutic applications.
In Silico Studies and New Therapeutic Targets
Computational methods, such as molecular docking, are being used to explore new applications for Gatifloxacin derivatives. One study investigated their potential as antidepressant agents by docking them against the serotonin transporter protein.
Table 3: In Silico Binding Affinities of Gatifloxacin Derivatives with Serotonin Transporter (PDB ID: 8FSB)
| Compound | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Gatifloxacin | -6.9 | [6] |
| Gati I | -11.4 | [6] |
| Gati II | -11.1 | [6] |
| Gati V | -9.5 | [6] |
| Gati VI | -9.7 |[6] |
The significantly higher binding affinities of the derivatives compared to the parent compound suggest they may serve as promising candidates for further investigation as antidepressant drugs.[6]
Key Experimental Methodologies
In Vitro Antibacterial Susceptibility Testing
The determination of MIC values is crucial for quantifying antibacterial potency.
-
Agar Dilution Method: This is a reference method for MIC determination.[10]
-
Preparation: Serial two-fold dilutions of the test compounds are prepared and incorporated into molten Mueller-Hinton agar.
-
Inoculation: The agar plates are inoculated with standardized bacterial suspensions (typically 10⁴ CFU per spot).
-
Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24 hours).
-
Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[10]
-
-
Disc Diffusion Method: Used for qualitative assessment of antibacterial and antifungal activity.[3][4]
In Vitro Anti-inflammatory Assay
The immunomodulatory effects of derivatives have been assessed using whole blood chemiluminescence assays.[4] This method measures the respiratory burst of phagocytes (like neutrophils and monocytes) by quantifying the light emitted (chemiluminescence) upon activation. A reduction in light emission in the presence of the test compound indicates an anti-inflammatory effect. Derivative B was shown to have an IC₅₀ value of <12.5 μg/ml in this assay.[4]
Conclusion and Future Directions
Early-stage research into this compound derivatives has yielded a number of promising compounds with enhanced or novel biological activities. Modifications at the C7-piperazinyl moiety have successfully produced derivatives with superior potency against clinically important and resistant bacteria.[5] Furthermore, the discovery of significant antifungal and anti-inflammatory properties, alongside promising in silico results for CNS targets, suggests that the Gatifloxacin scaffold is a versatile platform for broad therapeutic development.[4][6]
Future research should focus on:
-
In Vivo Efficacy: Testing lead compounds in animal models of infection to validate the in vitro findings.
-
Pharmacokinetic and Toxicity Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profiles of the most promising derivatives.
-
Mechanism of Action Studies: For derivatives with novel activities (e.g., anti-inflammatory), elucidating the specific molecular pathways they modulate.
-
Further SAR Optimization: Systematically refining the chemical structures to maximize potency and selectivity while minimizing potential toxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 3. Synthesis, characterization, antibacterial, antifungal, and immunomodulating activities of gatifloxacin derivatives [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking Insights into Gatifloxacin Derivatives as Prospective Antidepressant Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 10. In vitro activity of gatifloxacin, a new fluoroquinolone, against 204 anaerobes compared to seven other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Gatifloxacin Mesylate: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, represents a significant advancement in the antimicrobial armamentarium. This technical guide provides a comprehensive overview of the discovery and development history of Gatifloxacin mesylate, from its initial synthesis to its clinical applications. It details the compound's mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, and presents a thorough review of its antibacterial spectrum. This guide also includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and analysis, and a discussion of its pharmacokinetic and safety profiles. The evolution of Gatifloxacin from a systemic to a primarily ophthalmic agent is also explored, providing valuable insights for drug development professionals.
Introduction
Gatifloxacin is a synthetic broad-spectrum antibacterial agent that emerged as a potent fourth-generation fluoroquinolone.[1] Its development was driven by the need for new antimicrobials with an expanded spectrum of activity, particularly against Gram-positive pathogens and atypical respiratory pathogens, while retaining activity against Gram-negative bacteria. This guide will delve into the history of its discovery, the key milestones in its development, and the scientific underpinnings of its efficacy and safety.
Discovery and Development History
Gatifloxacin, initially designated as AM-1155, was developed by Kyorin Pharmaceutical Co., Ltd. in Japan.[2] It was patented in 1986.[3] Bristol-Myers Squibb later licensed the medication and introduced it to the market in 1999 under the brand name Tequin® for the treatment of respiratory tract infections.[3][4] The ophthalmic formulation was later marketed by Allergan under the brand names Zymar® and Zymaxid®.[3][4]
The systemic formulation of gatifloxacin faced challenges due to concerns about adverse events, particularly dysglycemia (both hypoglycemia and hyperglycemia).[5] This led to its withdrawal from the market in the United States and Canada for systemic use.[5] However, the topical ophthalmic solution has continued to be used for the treatment of bacterial conjunctivitis, demonstrating a favorable risk-benefit profile due to minimal systemic absorption.[5]
Mechanism of Action
The bactericidal action of Gatifloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][4]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Gatifloxacin targets the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after DNA cleavage and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[2]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter chromosomes following DNA replication, allowing for the segregation of the chromosomes into daughter cells. Gatifloxacin interferes with the B subunit of topoisomerase IV, inhibiting its function and preventing proper cell division.[2]
The dual-targeting mechanism of gatifloxacin is thought to contribute to its potent bactericidal activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[2]
Figure 1: Mechanism of action of Gatifloxacin.
Quantitative Data
In Vitro Antibacterial Activity
Gatifloxacin exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) is a key measure of its in vitro potency.
| Pathogen | Gatifloxacin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.25 |
| Haemophilus influenzae | 0.031 |
| Staphylococcus aureus | 0.063 |
| Pseudomonas aeruginosa | 1.28 - 4.0 |
| Streptococcus viridans | 0.22 |
| Klebsiella pneumoniae | [Value one-fourth to one-fifth of moxifloxacin] |
| Enterobacter aerogenes | [Value one-fourth to one-fifth of moxifloxacin] |
| Nocardia asteroides | [Value one-fourth of moxifloxacin] |
| Mycobacterium chelonae | [Value one-fourth of moxifloxacin] |
| (Data compiled from multiple sources)[6][7] |
Pharmacokinetic Parameters
The pharmacokinetic profile of gatifloxacin has been studied in both adult and pediatric populations.
| Parameter | Adult (400 mg oral dose) | Pediatric (10 mg/kg oral dose) |
| Bioavailability | ~96% | High (comparable to IV) |
| Tmax (hours) | 1-2 | ~2.5 |
| Cmax (µg/mL) | ~4.2 | ~4.6 |
| AUC (µg·h/mL) | ~34.4 | >20 |
| Half-life (hours) | 7-14 | ~5.1 |
| Protein Binding | ~20% | ~20% |
| Clearance | ~206 mL/min | ~5.5 mL/min/kg |
| (Data compiled from multiple sources)[8][9][10][11] |
Clinical Efficacy (Bacterial Conjunctivitis)
Clinical trials have demonstrated the efficacy of gatifloxacin ophthalmic solution for the treatment of bacterial conjunctivitis.
| Study | Treatment Group | Vehicle Group |
| Phase III Trials (Zymar®) | Clinical Cure Rate: 77% (40/52) | Clinical Cure Rate: 58% (28/48) |
| Microbiological Eradication: 92% (48/52) | Microbiological Eradication: 72% (34/48) | |
| Phase III Trials (Zymaxid® 0.5%) | Clinical Success: 58% (193/333) | Clinical Success: 45% (148/325) |
| Microbiological Eradication: 90% (301/333) | Microbiological Eradication: 70% (228/325) | |
| (Data compiled from multiple sources)[8][12] |
Experimental Protocols
Synthesis of Gatifloxacin
Several synthetic routes for gatifloxacin have been reported. A common approach involves the following key steps:
Figure 2: General workflow for the synthesis of Gatifloxacin.
Detailed Protocol (Illustrative Example):
-
Preparation of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester:
-
3-methoxy-2,4,5-trifluorobenzoic acid is converted to its acyl chloride.
-
The acyl chloride is then condensed with diethyl malonate.
-
The resulting product undergoes partial hydrolysis and decarboxylation.
-
This is followed by condensation with triethylorthoformate and subsequent cyclopropylamine displacement and cyclization to yield the quinolone core structure.
-
-
Chelate Formation:
-
The quinolone ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone to form a borondifluoride chelate. This step activates the C7 position for nucleophilic substitution.
-
-
Condensation with 2-methylpiperazine:
-
The borondifluoride chelate is then reacted with 2-methylpiperazine. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 70-85°C).
-
-
Hydrolysis and Isolation:
-
The resulting gatifloxacin borondifluoride chelate is hydrolyzed, often using a base like triethylamine in a mixture of methanol and water, to yield crude gatifloxacin.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the final pure product.
-
Clinical Trial Protocol for Bacterial Conjunctivitis (Based on NCT00518089)
Study Design: A multicenter, randomized, double-masked, parallel-group, vehicle-controlled study.
Inclusion Criteria:
-
Patients with a clinical diagnosis of bacterial conjunctivitis.[1]
Exclusion Criteria:
-
Signs and/or symptoms of conjunctivitis for more than 96 hours.
-
Signs and/or symptoms suggestive of fungal, viral, or allergic conjunctivitis.
-
Clinical diagnosis of chlamydia in either eye.[1]
Treatment Regimen:
-
Patients are randomized to receive either gatifloxacin ophthalmic solution or its vehicle.
-
Dosing for the gatifloxacin 0.5% solution is typically one drop in the affected eye(s) every two hours on day 1 (up to 8 times), and then one to two drops twice daily on days 2 through 5.
Efficacy Assessment:
-
Primary Endpoint: Clinical success, defined as the absence of both conjunctival hyperemia and conjunctival discharge at the end of treatment (e.g., Day 6). These signs are typically graded on a severity scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[1]
-
Secondary Endpoint: Microbiological cure, defined as the eradication of all bacterial pathogens present at baseline. This is determined by conjunctival cultures taken at baseline and at the end of treatment.
Analytical Method for Gatifloxacin in Human Plasma (LC-MS/MS)
Sample Preparation:
-
Human plasma samples are thawed and vortexed.
-
An internal standard (e.g., ciprofloxacin) is added to the plasma.
-
Gatifloxacin and the internal standard are extracted from the plasma using solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB).
-
The eluate from the SPE cartridge is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor ion (the molecular ion of gatifloxacin) and a specific product ion are monitored.
-
Validation Parameters:
-
The method is validated for linearity, accuracy, precision (intra-day and inter-day), selectivity, and limit of detection (LOD) and quantification (LOQ). Linear calibration curves are typically generated over a concentration range relevant to the expected plasma concentrations in clinical studies (e.g., 10-1000 ng/mL).
Safety Profile
The safety profile of gatifloxacin is a critical aspect of its development history. While the systemic formulation was associated with serious adverse events, the ophthalmic solution is generally well-tolerated.
-
Systemic Gatifloxacin: The primary safety concern that led to the withdrawal of oral and intravenous formulations was the risk of dysglycemia, including both severe hypoglycemia and hyperglycemia.[5] Other reported side effects included nausea, diarrhea, headache, and dizziness.
-
Ophthalmic Gatifloxacin: The most frequently reported adverse reactions in clinical trials with the ophthalmic solution (0.5%) include worsening of conjunctivitis, eye irritation, dysgeusia (altered taste), and eye pain. Systemic absorption of gatifloxacin from ophthalmic administration is minimal, and therefore, the risk of systemic side effects is low.
Conclusion
The story of this compound is a compelling case study in drug development, highlighting the journey from a promising broad-spectrum systemic antibiotic to a valuable topical agent for ophthalmic infections. Its potent dual-targeting mechanism of action provides a strong foundation for its antibacterial efficacy. While systemic use was curtailed due to safety concerns, the successful repurposing of gatifloxacin as an ophthalmic solution underscores the importance of formulation and delivery in optimizing the therapeutic index of a drug. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, providing a deep understanding of the scientific and clinical history of this important fluoroquinolone.
References
- 1. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 5. Determination of gatifloxacin in human serum and urine by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for Gatifloxacin mesylate quantification
An Optimized RP-HPLC Method for the Quantification of Gatifloxacin Mesylate in Pharmaceutical Formulations
Application Note
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound in bulk drug and pharmaceutical dosage forms. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis. A comprehensive experimental protocol, method validation data, and visual representations of the workflow and validation parameters are provided to facilitate implementation in a laboratory setting.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Gatifloxacin formulations. This document presents a validated HPLC method that is simple, rapid, and stability-indicating for the determination of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established based on a comprehensive review of published methods to ensure optimal separation and detection of Gatifloxacin.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (75:25, v/v), pH adjusted to 3.3 with Orthophosphoric Acid[2] |
| Flow Rate | 1.0 mL/min[2][3][4][5][6] |
| Detection Wavelength | 293 nm[2][6][7] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient (25 ± 2 °C)[2] |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 4.0 - 40 µg/mL[2] | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 99.91%[2] | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.77%[6] | ≤ 2.0% |
| - Interday | ≤ 4.59%[6] | ≤ 2.0% |
| Specificity | No interference from excipients or degradation products[1][3][8] | The analyte peak should be well-resolved from any other peaks. |
| Limit of Detection (LOD) | 0.1 µg/mL[7] | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.5 µg/mL[7] | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant changes in results with deliberate variations in method parameters[8] | % RSD should be within acceptable limits. |
Experimental Protocols
Preparation of Solutions
1.1. Mobile Phase Preparation (0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile, 75:25, v/v, pH 3.3)
-
Weigh 2.84 g of Disodium Hydrogen Phosphate and dissolve in 1000 mL of HPLC grade water to prepare a 0.02 M solution.
-
Mix 750 mL of the 0.02 M Disodium Hydrogen Phosphate buffer with 250 mL of HPLC grade Acetonitrile.
-
Adjust the pH of the mixture to 3.3 using Orthophosphoric Acid.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonicator.
1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
1.3. Preparation of Calibration Curve Standards
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute to the mark with the mobile phase to obtain final concentrations in the range of 4.0 - 40 µg/mL.[2]
1.4. Sample Preparation (from Ophthalmic Solution, 0.3% w/v)
-
Accurately measure a volume of the ophthalmic solution equivalent to 3 mg of Gatifloxacin and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 30 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Gatifloxacin. The retention time for Gatifloxacin is expected to be approximately 2.767 minutes.[2]
Data Analysis
-
Construct a calibration curve by plotting the peak area of Gatifloxacin against the corresponding concentration of the standard solutions.
-
Determine the concentration of Gatifloxacin in the sample solution from the calibration curve using linear regression.
-
Calculate the amount of this compound in the pharmaceutical dosage form.
Diagrams
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. idk.org.rs [idk.org.rs]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.direct [scholars.direct]
- 8. impactfactor.org [impactfactor.org]
Application Note and Protocol for Forced Degradation Studies of Gatifloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and drug products. As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are designed to identify the likely degradation products that may form under various environmental stressors.[1][2][3] This information is instrumental in establishing the intrinsic stability of the drug molecule, elucidating degradation pathways, and developing stability-indicating analytical methods.[3] A stability-indicating method is crucial as it must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the final pharmaceutical product.
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. This application note provides a detailed protocol for conducting forced degradation studies on Gatifloxacin Mesylate. The studies encompass hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines. The objective is to achieve a target degradation of 5-20%, which is considered optimal for revealing potential degradation products without forming secondary, irrelevant degradants.[1]
Experimental Protocols
This section details the step-by-step procedures for subjecting this compound to various stress conditions and the subsequent analysis of the stressed samples.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 N solution
-
Sodium hydroxide (NaOH), 1 N solution
-
Hydrogen peroxide (H₂O₂), 30% (v/v) solution
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Water bath or oven for thermal studies
-
pH meter
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 12 µg/mL).[4]
Forced Degradation Procedures
For each condition, a sample of the this compound stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution to the working concentration and analyzing it alongside the stressed samples.
-
To 15 mL of the this compound stock solution, add 15 mL of 1 N HCl.[4]
-
Reflux the solution for a specified period (e.g., 3 hours).
-
After the incubation period, cool the solution to room temperature.
-
Carefully neutralize the solution with an appropriate volume of 1 N NaOH.
-
Dilute the neutralized solution with the mobile phase to the working concentration for HPLC analysis.
-
To 15 mL of the this compound stock solution, add 15 mL of 1 N NaOH.[4]
-
Reflux the solution for a specified period.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N HCl.
-
Dilute the neutralized solution with the mobile phase to the working concentration for HPLC analysis.
-
To 15 mL of the this compound stock solution, add 15 mL of 30% (v/v) H₂O₂.[4]
-
Heat the solution in a boiling water bath for a short period (e.g., 10 minutes) to facilitate degradation.[4]
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to the working concentration for HPLC analysis.
-
Transfer an aliquot of the this compound stock solution into a clean, dry vial.
-
Place the vial in a temperature-controlled oven at a specified temperature (e.g., 100°C) for a defined duration (e.g., 8 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Dilute the solution with the mobile phase to the working concentration for HPLC analysis.
-
Place an aliquot of the this compound stock solution in a photostability chamber.
-
Expose the solution to a light source that provides both UV and visible radiation, as specified in ICH guideline Q1B (e.g., exposure to UV irradiation at 254 nm for 8 hours).
-
A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to serve as a dark control.
-
After the exposure period, dilute the sample with the mobile phase to the working concentration for HPLC analysis.
Analytical Method: Stability-Indicating HPLC
The following HPLC method can be used for the analysis of this compound and its degradation products. Method validation should be performed as per ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
-
Column: SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 µm[4]
-
Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 293 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (25 ± 2 °C)[4]
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise manner to allow for easy comparison. The percentage of this compound recovered and the percentage of degradation products formed under each stress condition should be calculated and summarized in a table.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Parameters | Duration | % Gatifloxacin Recovery | Degradation Products (%) | Retention Times of Degradation Products (min) |
| Acid Hydrolysis | 1 N HCl | 3 hours (reflux) | 57.32 | DP1 (8.11), DP2 (34.57) | 4.40, 5.81 |
| Base Hydrolysis | 1 N NaOH | - | - | - | - |
| Oxidative Degradation | 30% H₂O₂ | 10 min (boiling) | - | - | - |
| Thermal Degradation | Dry Heat | 8 hours (100°C) | - | - | - |
| Photolytic Degradation | UV Light | 8 hours (254 nm) | - | - | - |
Note: The data in this table is representative and may vary based on specific experimental conditions. The "-" indicates where specific quantitative data was not available in the cited literature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies of this compound.
Proposed Degradation Pathway
Caption: Proposed major degradation pathways for Gatifloxacin.
Discussion
The forced degradation studies of this compound provide valuable insights into its stability profile. Under acidic conditions, significant degradation is observed, leading to the formation of multiple degradation products. This suggests that the formulation of this compound in acidic media should be approached with caution. In contrast, some studies have shown it to be relatively stable under basic and thermal conditions.
Oxidative stress also appears to be a significant degradation pathway for this compound. The use of a strong oxidizing agent like 30% H₂O₂ can lead to the formation of various degradation products, likely through modifications of the piperazine ring and other susceptible moieties. Photolytic degradation is another important factor to consider, as exposure to UV light can induce decarboxylation and other photochemical reactions.
The stability-indicating HPLC method is crucial for the successful analysis of the stressed samples. The method should be able to resolve the main peak of this compound from all the degradation product peaks, ensuring accurate quantification of the drug substance. The peak purity of the this compound peak should be assessed to confirm that it is not co-eluting with any degradants.
Conclusion
The forced degradation studies outlined in this application note provide a comprehensive framework for assessing the stability of this compound. By subjecting the drug substance to a variety of stress conditions, researchers can identify potential degradation products, understand the degradation pathways, and develop a robust, stability-indicating analytical method. This information is essential for the development of a safe, effective, and stable pharmaceutical product and is a key requirement for regulatory submissions. The provided protocols and data presentation formats offer a practical guide for drug development professionals working on this compound and other fluoroquinolone antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gatifloxacin Mesylate Impurity Profiling
Introduction
Gatifloxacin mesylate is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product.[3] This document provides detailed application notes and experimental protocols for the identification and quantification of impurities in this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein leverage modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive impurity characterization.
Known Impurities
Several process-related impurities and degradation products have been identified for Gatifloxacin. A comprehensive list of these impurities is crucial for targeted method development and validation.
Table 1: Known Impurities of Gatifloxacin
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | 112811-72-0 | C₁₄H₁₁F₂NO₄ | 295.24 |
| 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic Acid | 154093-72-8 | C₁₃H₉F₂NO₄ | 281.21 |
| 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-(3-methylpiperazin-1-yl)- 4-oxo-3-quinoline carboxylic acid (8-Hydroxy gatifloxacin or O-Desmethyl Gatifloxacin) | 616205-76-6 | C₁₈H₂₀FN₃O₄ | 361.37 |
| Desethylene Gatifloxacin | 172426-87-8 | - | - |
| Gatifloxacin Despropylene Impurity | 172426-86-7 | - | - |
| N-Nitroso Gatifloxacin | - | - | - |
| 6,7-Difluoro-8-methoxy-1-nitroso-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | - | C₁₁H₆F₂N₂O₅ | 284.17 |
| 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-cyclopropylaminoacrylic Acid Ethyl Ester | 112811-70-8 | C₁₆H₁₆F₃NO₄ | 343.3 |
Data sourced from Pharmaffiliates and Veeprho Pharmaceuticals.[4][5]
Analytical Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantitative analysis of gatifloxacin and its impurities.[1][2][6] For the identification and structural elucidation of unknown impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice.[7]
High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis
This section details a robust HPLC method for the separation and quantification of this compound and its related substances.
Protocol 1: HPLC Method for this compound Impurity Profiling
1. Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase:
-
Gradient Program: A gradient program should be optimized to achieve adequate separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Column Temperature: 35°C.[1]
-
Sample Temperature: 25°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 220 nm.[1]
3. Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).[1]
-
Standard Solution: Accurately weigh about 35.0 mg of Gatifloxacin working standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 100 mL with diluent.[1]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration similar to the standard solution.
4. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the gatifloxacin peak.
-
Use relative response factors (RRFs) for accurate quantification of impurities if available.
Table 2: Typical Retention Times and Validation Parameters for HPLC Method
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Gatifloxacin | 5.344 | 0.004 | 0.014 |
| Impurity A | 10.687 | 0.004 | 0.010 |
| Impurity B | 8.454 | 0.004 | 0.011 |
| Impurity C | 13.018 | 0.004 | 0.014 |
| Impurity D | 4.286 | 0.004 | 0.012 |
| Impurity E | 11.128 | 0.004 | 0.015 |
Retention times are approximate and may vary depending on the specific HPLC system and column. LOD and LOQ values are indicative and should be determined during method validation.[1]
Workflow for HPLC Impurity Profiling
Caption: Workflow for HPLC-based impurity profiling of this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.
Protocol 2: Forced Degradation of this compound
1. Acid Degradation:
-
Dissolve a known amount of this compound in 1N HCl.
-
Reflux the solution for a specified period (e.g., 2 hours).
-
Neutralize the solution with 1N NaOH and dilute with the mobile phase to the desired concentration.
-
Analyze by HPLC. A significant degradation of approximately 28.09% has been observed under acidic conditions.[8]
2. Base Degradation:
-
Dissolve a known amount of this compound in 1N NaOH.
-
Reflux the solution for a specified period (e.g., 2 hours).
-
Neutralize the solution with 1N HCl and dilute with the mobile phase.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound in 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the sample in the diluent and analyze by HPLC.
5. Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Prepare the sample for analysis by dissolving it in the diluent.
Caption: Experimental workflow for LC-MS/MS based identification of Gatifloxacin impurities.
Conclusion
The application notes and protocols provided offer a comprehensive framework for the robust impurity profiling of this compound. Adherence to these methodologies, coupled with appropriate validation according to ICH guidelines, will ensure the quality and safety of gatifloxacin-containing pharmaceutical products. The use of orthogonal techniques like HPLC-UV for quantification and LC-MS/MS for identification provides a powerful strategy for complete impurity characterization.
References
- 1. idk.org.rs [idk.org.rs]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Susceptibility Testing of Gatifloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Gatifloxacin mesylate. The following methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for research and drug development purposes.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. Accurate determination of bacterial susceptibility to Gatifloxacin is crucial for understanding its efficacy and for the development of new therapeutic strategies. These protocols outline the standardized methods for broth microdilution, agar dilution, disk diffusion, and Etest susceptibility testing.
Mechanism of Action and Resistance
Gatifloxacin's primary mechanism of action involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Gatifloxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.
Bacterial resistance to Gatifloxacin can emerge through several mechanisms:
-
Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of Gatifloxacin to its targets.
-
Efflux Pumps: Bacteria can actively transport Gatifloxacin out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets at effective concentrations.
-
Plasmid-Mediated Resistance: Resistance genes located on plasmids can be transferred between bacteria, further disseminating resistance.
Quantitative Data Summary
The following tables provide the CLSI (formerly NCCLS) interpretive criteria for Gatifloxacin susceptibility testing. These values are essential for categorizing bacterial isolates as susceptible, intermediate, or resistant.
Table 1: Gatifloxacin MIC Breakpoints (µg/mL)
| Bacterial Species/Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacteriaceae | ≤ 2 | 4 | ≥ 8 |
| Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 |
| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |
| Haemophilus influenzae | ≤ 1 | - | - |
| Neisseria gonorrhoeae | ≤ 0.25 | 0.5 | ≥ 1 |
Data sourced from historical CLSI/NCCLS documentation.[1]
Table 2: Gatifloxacin Disk Diffusion Zone Diameter Breakpoints (mm) using a 5-µg disk
| Bacterial Species/Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacteriaceae | ≥ 18 | 15-17 | ≤ 14 |
| Staphylococcus aureus | ≥ 18 | 15-17 | ≤ 14 |
| Streptococcus pneumoniae | ≥ 18 | 15-17 | ≤ 14 |
| Haemophilus influenzae | ≥ 18 | - | - |
| Neisseria gonorrhoeae | ≥ 31 | 28-30 | ≤ 27 |
Data sourced from historical CLSI/NCCLS documentation.[1]
Table 3: Quality Control Ranges for Gatifloxacin Susceptibility Testing
| Quality Control Strain | MIC (µg/mL) | Zone Diameter (mm) |
| Escherichia coli ATCC 25922 | 0.008 - 0.06 | 29 - 37 |
| Staphylococcus aureus ATCC 29213 | 0.015 - 0.12 | - |
| Staphylococcus aureus ATCC 25923 | - | 27 - 33 |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 2 | 19 - 25 |
| Enterococcus faecalis ATCC 29212 | 0.12 - 0.5 | - |
| Streptococcus pneumoniae ATCC 49619 | 0.06 - 0.25 | 24 - 30 |
| Haemophilus influenzae ATCC 49247 | 0.008 - 0.03 | 32 - 40 |
| Neisseria gonorrhoeae ATCC 49226 | 0.008 - 0.06 | 38 - 48 |
Data sourced from historical CLSI/NCCLS documentation.
Experimental Protocols
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Sterile distilled water
-
Sterile containers
-
Vortex mixer
-
Analytical balance
Protocol:
-
Determine the required concentration of the stock solution (e.g., 1280 µg/mL).
-
Accurately weigh the appropriate amount of this compound powder.
-
Dissolve the powder in a small volume of sterile distilled water. Gatifloxacin is soluble in water.[2]
-
Once dissolved, bring the solution to the final desired volume with sterile distilled water.
-
Mix thoroughly using a vortex mixer until the solution is clear.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method (based on CLSI M07)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6]
Materials:
-
Gatifloxacin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile multichannel pipettes
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare Gatifloxacin Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the appropriate Gatifloxacin working solution to well 1.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Within 15 minutes of preparing the diluted inoculum, add 50 µL of the inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of Gatifloxacin at which there is no visible growth (turbidity) as observed from the bottom of the plate.
-
Agar Dilution Method (based on CLSI M07)
This method also determines the MIC and is considered a reference method. It is particularly useful for testing multiple isolates simultaneously.[2][3][4][5][6]
Materials:
-
Gatifloxacin stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm or 150 mm)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Inoculum-replicating device (e.g., multipoint inoculator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare Gatifloxacin-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the Gatifloxacin stock solution in a suitable sterile diluent.
-
For each concentration, add 1 part of the Gatifloxacin dilution to 9 parts of molten MHA (held at 45-50°C). Mix well by inverting the tube several times.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. Also prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum-replicating device, apply a spot of each bacterial suspension to the surface of each Gatifloxacin-containing agar plate and the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of Gatifloxacin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Disk Diffusion Method (Kirby-Bauer, based on CLSI M02)
This is a qualitative or semi-quantitative method that determines the susceptibility of a bacterial isolate to a fixed concentration of an antimicrobial agent in a disk.[7][8][9][10][11]
Materials:
-
Gatifloxacin disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.
-
-
Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply a 5-µg Gatifloxacin disk to the surface of the inoculated agar plate using sterile forceps.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints in Table 2.
-
Etest Method
The Etest is a gradient diffusion method that provides a quantitative MIC value.[12][13][14][15][16]
Materials:
-
Gatifloxacin Etest strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation and Inoculation:
-
Prepare and inoculate the MHA plate as described for the disk diffusion method.
-
-
Etest Strip Application:
-
Allow the Etest strip to come to room temperature before opening the package.
-
Aseptically apply the Gatifloxacin Etest strip to the surface of the inoculated agar plate with the MIC scale facing upwards. .
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
An elliptical zone of inhibition will form around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.
-
Visualizations
Caption: Gatifloxacin's mechanism of action.
Caption: Mechanisms of bacterial resistance to Gatifloxacin.
Caption: Broth microdilution workflow.
Caption: Disk diffusion workflow.
References
- 1. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. M02QG | Disk Diffusion Reading Guide [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 11. intertekinform.com [intertekinform.com]
- 12. researchgate.net [researchgate.net]
- 13. cyto.purdue.edu [cyto.purdue.edu]
- 14. media.tghn.org [media.tghn.org]
- 15. health.maryland.gov [health.maryland.gov]
- 16. biomerieux.com [biomerieux.com]
Application Notes and Protocols for Testing Gatifloxacin Mesylate Penetration in Aqueous Humor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. Its ophthalmic formulation is frequently utilized for the prevention and treatment of ocular infections. The efficacy of a topical antibiotic is contingent upon its ability to penetrate the ocular tissues and reach therapeutic concentrations at the site of infection. For infections of the anterior segment of the eye, achieving adequate concentrations in the aqueous humor is paramount.
These application notes provide a comprehensive overview of the protocols for evaluating the penetration of gatifloxacin mesylate into the aqueous humor. The methodologies detailed herein are compiled from various preclinical and clinical studies and are intended to serve as a guide for researchers in ophthalmology and pharmaceutical development.
Mechanisms of Ocular Drug Penetration
The penetration of topically applied drugs like gatifloxacin into the aqueous humor is a multi-step process governed by the physiological barriers of the eye. The primary route involves passive diffusion across the cornea and conjunctiva, followed by distribution into the aqueous humor. This process can be influenced by various factors including the drug's physicochemical properties (e.g., lipophilicity, molecular size), the formulation (e.g., solution, gel), and the presence of drug transporters in the ocular tissues.
The cornea and the blood-aqueous barrier, formed by the tight junctions of the ciliary body epithelium and the iris capillary endothelium, are the principal barriers to intraocular drug penetration.[1] The iris and ciliary body are known to express a variety of drug transporters from the ATP-binding cassette (ABC) and solute carrier (SLC) families.[1] These transporters can either facilitate the uptake of drugs into the aqueous humor or actively efflux them out, thereby modulating the intraocular drug concentration.[1] While the specific transporters for gatifloxacin have not been fully elucidated, the presence of transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) in the eye suggests a potential role in the disposition of fluoroquinolones.[1]
Experimental Protocols
Detailed methodologies for conducting studies on gatifloxacin penetration into the aqueous humor are outlined below. These protocols are based on established practices in preclinical and clinical ophthalmic research.
Preclinical Protocol (Rabbit Model)
Rabbits are a commonly used animal model for ocular pharmacokinetic studies due to the anatomical and physiological similarities of their eyes to human eyes.
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Health Status: Healthy, with no signs of ocular inflammation or disease.
-
Housing: Housed in individual cages with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum.
2. Experimental Groups:
-
A sufficient number of animals should be allocated to each group to ensure statistical power. Typically, groups are divided based on the gatifloxacin formulation (e.g., 0.3% solution vs. 0.3% gel) and the time points for sample collection.[2]
3. Dosing Regimen:
-
Single Dose Study: A single drop (typically 50 µL) of the gatifloxacin formulation is instilled into the conjunctival sac of one eye.[3]
-
Multiple Dose Study: A regimen mimicking clinical use, such as one drop administered four times daily for several days, can be employed.[3]
-
Surgical Prophylaxis Simulation: Dosing every 15 minutes for a few hours prior to sample collection can simulate a pre-surgical setting.[3]
4. Sample Collection:
-
Aqueous humor samples (50-100 µL) are collected from the anterior chamber at predetermined time points post-instillation (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[4]
-
Collection is performed via paracentesis using a 27- or 30-gauge needle under topical or general anesthesia.
-
Samples should be immediately frozen and stored at -70°C or lower until analysis.[4]
5. Analytical Method:
-
Quantification of gatifloxacin in aqueous humor is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[4][5][6]
Clinical Protocol (Human Studies)
Clinical studies are essential for determining the aqueous humor penetration of gatifloxacin in patients. These are typically conducted in individuals undergoing cataract surgery.
1. Study Population:
-
Subjects: Patients scheduled for elective phacoemulsification cataract surgery.[7][8]
-
Inclusion Criteria: Age-related cataracts, no history of ocular trauma or surgery, no concurrent ocular medications that could interfere with the study.
-
Exclusion Criteria: Known allergy to fluoroquinolones, active ocular infection, glaucoma.
2. Study Design:
-
Randomization: Patients are randomly assigned to different treatment groups (e.g., gatifloxacin 0.3% solution vs. 0.3% gel).[7]
-
Masking: The study can be designed as a double-masked trial to minimize bias.[9]
3. Dosing Regimen:
-
A common regimen involves administering one drop of the study medication at specified intervals before surgery, for instance, every 15 minutes for four doses.[7] Another approach is to administer drops four times daily for a few days leading up to the surgery.[10]
4. Sample Collection:
-
At the beginning of the cataract surgery, before any intraocular irrigation, a 100-200 µL sample of aqueous humor is aspirated from the anterior chamber using a 30-gauge cannula.[10][11]
-
Samples are immediately frozen and stored at -70°C until analysis.[10]
5. Analytical Method:
-
Similar to preclinical studies, HPLC with UV detection or LC-MS/MS are the standard methods for quantifying gatifloxacin concentrations in human aqueous humor.[8][12]
Data Presentation
The quantitative data from various studies on gatifloxacin penetration into the aqueous humor are summarized in the tables below for easy comparison.
Gatifloxacin Aqueous Humor Concentrations in Rabbits
| Formulation | Dosing Regimen | Time Point (hours) | Mean Concentration (µg/mL) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| 0.3% Solution | Intracameral Injection (100µg) | 2 | 14.64 ± 5.6 | - | - | [4] |
| 6 | 1.54 ± 1.47 | - | - | [4] | ||
| 12 | 0.11 ± 0 | - | - | [4] | ||
| 24 | 0 | - | - | [4] | ||
| 0.3% Solution | Intracameral + Topical | 2 | 16.88 ± 22.74 | - | - | [4] |
| 6 | 1.89 ± 0.57 | - | - | [4] | ||
| 12 | 1.49 ± 1.65 | - | - | [4] | ||
| 24 | 1.425 ± 0.67 | - | - | [4] | ||
| 0.3% Solution | Keratitis Protocol (q15min x 4h) | 0.17 (10 min post) | 7.570 | - | - | [3] |
| 0.3% Gel | Hourly for 12h | 8-12 | - | Higher than solution | Higher than solution | [2] |
| 0.3% Solution | Hourly for 12h | 8-12 | - | - | - | [2] |
Gatifloxacin Aqueous Humor Concentrations in Humans
| Formulation | Dosing Regimen | Time Point (post last dose) | Mean Concentration (µg/mL) | Cmax (µg/mL) | AUC (mg·min·L-1) | Reference |
| 0.3% Solution | 4 drops, q15min | 60 min | - | ~0.8 | 238.8 | [7] |
| 0.3% Gel | 4 drops, q15min | 120 min | - | ~2.3 | 482.1 | [7][13] |
| 0.3% Solution | 4 drops, q30min | Intraoperative | 0.485 ± 0.328 | - | - | [8] |
| 0.3% Solution | 4x/day for 3 days + 3 doses q15min pre-op | Intraoperative | 0.63 ± 0.30 | - | - | [10] |
| 0.3% Solution | 4x/day pre-op + 1 drop 1h pre-op | Intraoperative | 0.94 ± 0.72 | - | - | [9] |
| 0.3% Solution | 4x/day for 2 days + q10min for 1h pre-op | Intraoperative | 1.26 ± 0.55 | - | - | [14] |
| 0.3% Gel | 1 drop | 60 min | 2.32 ± 2.01 | - | - | [15] |
| 0.3% Solution | 1 drop | 60 min | 0.75 ± 0.28 | - | - | [15] |
| 0.3% Solution | 1 drop | 60 min | 0.13 ± 0.08 | - | - | [12] |
Conclusion
The protocols and data presented provide a robust framework for assessing the aqueous humor penetration of this compound. The choice of animal model, dosing regimen, and analytical methodology should be tailored to the specific research question. Both preclinical and clinical studies consistently demonstrate that topical gatifloxacin achieves clinically relevant concentrations in the aqueous humor. Notably, gel formulations appear to offer enhanced penetration and prolonged residence time compared to solutions.[2][7][13][15] These findings are crucial for optimizing dosing strategies and developing novel ophthalmic drug delivery systems to improve the therapeutic efficacy of gatifloxacin in treating anterior segment eye infections.
References
- 1. Drug Transport by the Blood-Aqueous Humor Barrier of the Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative penetration of moxifloxacin and gatifloxacin in rabbit aqueous humor after topical dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Simultaneous quantification of gatifloxacin, moxifloxacin, and besifloxacin concentrations in cornea and aqueous humor by LC-QTOF/MS after topical ocular dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Concentrations in Human Aqueous Humor after the Administration of 0.3% Gatifloxacin Ophthalmic Gel, 0.3% Gatifloxacin and 0.5% Levofloxacin Ophthalmic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penetration of gatifloxacin eye drops into the aqueous humor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fourth-generation fluoroquinolone penetration into the aqueous humor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penetration of topically applied gatifloxacin 0.3%, moxifloxacin 0.5%, and ciprofloxacin 0.3% into the aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
- 12. Human aqueous humor concentrations of besifloxacin, moxifloxacin, and gatifloxacin after topical ocular application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Drug Concentrations in Human Aqueous Humor after the Administration of 0.3% Gatifloxacin Ophthalmic Gel, 0.3% Gatifloxacin and 0.5% Levofloxacin Ophthalmic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Determination of drug concentration in aqueous humor of cataract patients administered gatifloxacin ophthalmic gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gatifloxacin Mesylate in Bacterial Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gatifloxacin mesylate in the study of bacterial biofilms. This document includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotic therapies. Research into the efficacy of this compound against bacterial biofilms is crucial for developing novel strategies to combat persistent and chronic infections.
Data Presentation: Efficacy of Gatifloxacin Against Bacterial Biofilms
The following tables summarize the quantitative data on the minimum inhibitory concentration (MIC), minimum biofilm inhibitory concentration (MBIC), and minimum biofilm eradication concentration (MBEC) of Gatifloxacin against various bacterial species.
| Bacterium | Strain | Gatifloxacin Concentration | Effect | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | Mean MIC = 0.55±0.50 µg/ml | Susceptibility of 68% of isolates. | [3] |
| Pseudomonas aeruginosa | Ciprofloxacin-Resistant | MIC ≥4 µg/ml | In vitro activity. | [2] |
| Pseudomonas aeruginosa | - | MBEC: 533.33 µg/mL | Over 800 times its MIC.[4] | [4] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | MBEC: 328.13 μg/mL | Potent activity against MRSA biofilm.[4] | [4] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | MIC: 4-≥8 µg/ml | Activity against quinolone-resistant strains. | [5] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | MIC (with 0.005% BAK): 0.008-0.125 µg/ml | Enhanced activity with benzalkonium chloride. | [6] |
| Staphylococcus aureus | - | A significant decrease in adherence was observed at 1/2 to 1/32 of the MIC. | Inhibition of bacterial adherence. | [4] |
| Escherichia coli | - | A significant decrease in adherence was observed at 1/2 to 1/64 of the MIC. | Inhibition of bacterial adherence. | [4] |
Experimental Protocols
Detailed methodologies for key experiments in bacterial biofilm research using this compound are provided below.
Crystal Violet Assay for Biofilm Quantification
This protocol is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).
-
Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. To test the effect of Gatifloxacin, add 100 µL of medium containing serial dilutions of this compound to the wells. Include control wells with bacteria and medium only (positive control) and wells with medium only (negative control).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells and medium from the wells by aspiration or by inverting the plate and shaking. Wash the wells three times with 200 µL of PBS to remove loosely attached bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC is the lowest concentration of an antimicrobial agent that prevents the formation of a biofilm.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
This compound stock solution
-
Resazurin solution (optional, for viability assessment)
-
Plate reader
Procedure:
-
Preparation of Plates: Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation for 24-48 hours.
-
Assessment: After incubation, biofilm formation can be assessed visually or quantified using the crystal violet assay as described above. The MBIC is the lowest concentration of Gatifloxacin that shows no visible biofilm growth or a significant reduction in biofilm biomass compared to the control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device or similar peg-lid 96-well plates
-
Bacterial culture
-
Growth medium
-
This compound stock solution
-
PBS
-
Recovery medium (e.g., fresh growth medium)
-
Plate reader
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate with the bacterial culture and place the peg lid on top. Incubate for 24-48 hours to allow biofilm formation on the pegs.
-
Washing: Remove the peg lid and gently wash the pegs in PBS to remove planktonic bacteria.
-
Antimicrobial Challenge: Place the peg lid into a new 96-well plate containing serial dilutions of this compound in a suitable medium. Incubate for a defined period (e.g., 24 hours).
-
Recovery: After the challenge, wash the pegs again in PBS and then place them in a new 96-well plate containing fresh recovery medium.
-
Incubation for Regrowth: Incubate the recovery plate for 24 hours.
-
Assessment: Measure the optical density of the wells in the recovery plate. The MBEC is the lowest concentration of Gatifloxacin that prevents bacterial regrowth from the treated biofilm.
Visualizations
Signaling Pathways in Biofilm Formation
Bacterial biofilm formation is a complex process regulated by intricate signaling networks, most notably quorum sensing (QS). While the direct targets of Gatifloxacin within these pathways are not fully elucidated, its inhibitory effect on bacterial growth and DNA replication indirectly disrupts these coordinated processes.
Caption: Gatifloxacin's mechanism of action and its indirect effect on biofilm formation.
Experimental Workflow for Biofilm Inhibition Assay
The following diagram illustrates the key steps in a typical biofilm inhibition assay using the crystal violet method.
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
Logical Relationship for MBEC Determination
This diagram outlines the decision-making process for determining the Minimum Biofilm Eradication Concentration.
Caption: Logical workflow for determining the Minimum Biofilm Eradication Concentration.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. In Vitro Synergy of Ciprofloxacin and Gatifloxacin against Ciprofloxacin-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application of Gatifloxacin Mesylate in Mycobacterial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin, a fourth-generation fluoroquinolone, has demonstrated significant potential in the field of mycobacterial research, particularly in the context of developing new treatment regimens for tuberculosis (TB), including multidrug-resistant (MDR-TB) strains.[1] Its potent bactericidal activity against Mycobacterium tuberculosis and other mycobacterial species is attributed to its distinct mechanism of action, which involves the inhibition of essential bacterial enzymes responsible for DNA replication.[2][3] These application notes provide a comprehensive overview of the use of Gatifloxacin mesylate in mycobacterial research, including detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Mechanism of Action
Gatifloxacin exerts its antimycobacterial effect by targeting and inhibiting DNA gyrase and topoisomerase IV, two critical type II topoisomerase enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2][3][4]
-
DNA Gyrase (encoded by gyrA and gyrB genes): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Gatifloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[3][5] This action effectively halts DNA replication and leads to bacterial cell death.[3] Notably, Gatifloxacin has a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterparts.[4]
-
Topoisomerase IV: While DNA gyrase is the primary target in M. tuberculosis, topoisomerase IV plays a crucial role in the decatenation of daughter chromosomes following replication.[3] Inhibition of this enzyme further disrupts bacterial cell division.
Resistance to Gatifloxacin and other fluoroquinolones in M. tuberculosis is primarily associated with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and, less commonly, the gyrB genes.[5] These mutations alter the drug-binding site on the DNA gyrase, reducing the binding affinity of the antibiotic.[5]
Caption: Mechanism of action of Gatifloxacin in mycobacteria.
Spectrum of Activity and Efficacy
Gatifloxacin exhibits potent in vitro activity against a broad range of mycobacterial species, including M. tuberculosis (both drug-susceptible and some drug-resistant strains) and various rapidly growing mycobacteria (RGM).
In Vitro Efficacy
Studies have consistently shown that Gatifloxacin has low Minimum Inhibitory Concentrations (MICs) against M. tuberculosis. The MIC at which 90% of isolates are inhibited (MIC90) is typically in the range of 0.031 to 0.125 µg/mL.[1] It has also demonstrated superior or comparable in vitro activity against M. tuberculosis when compared to older fluoroquinolones like levofloxacin and ofloxacin.[1] Furthermore, Gatifloxacin is effective against several species of rapidly growing mycobacteria, often showing greater potency than ciprofloxacin.[6] For instance, it inhibits 90% of Mycobacterium fortuitum group isolates at ≤0.12 µg/mL and 90% of Mycobacterium chelonae isolates at ≤4 µg/mL.[6]
| Mycobacterial Species | Gatifloxacin MIC50 (µg/mL) | Gatifloxacin MIC90 (µg/mL) | Reference |
| Mycobacterium tuberculosis | 0.031 | 0.031 | [1] |
| Mycobacterium fortuitum group | ≤0.12 | ≤0.12 | [6] |
| Mycobacterium chelonae | 4 | 4 | [6] |
| Mycobacterium abscessus | >8 | >8 | [6] |
In Vivo Efficacy
In murine models of tuberculosis, Gatifloxacin has demonstrated significant bactericidal activity, both alone and in combination with other anti-TB drugs.[1] While slightly less active than isoniazid (INH) on a mg/kg basis, it shows comparable activity to moxifloxacin.[1] Studies have explored Gatifloxacin in combination with agents like ethambutol (EMB), pyrazinamide (PZA), and ethionamide (ETA), suggesting its potential to be a component of novel, shorter-course treatment regimens for both drug-susceptible and MDR-TB.[1] For example, a combination of Gatifloxacin and rifampicin has shown activity similar to or better than the standard isoniazid-rifampicin combination in a 12-week murine model.
| Treatment Regimen (Murine Model) | Dosage (mg/kg) | Duration | Outcome | Reference |
| Gatifloxacin | 100 | 12 weeks | Similar activity to Isoniazid + Rifampin | |
| Gatifloxacin + Rifampicin | 300 + 20 | 12 weeks | Achieved a non-cultivatable state in lungs | |
| Gatifloxacin + Ethionamide + Pyrazinamide | 300 + 25 + 450 | 12 weeks | No viable mycobacteria after an 8-week observation period | [7] |
Experimental Protocols
The following are detailed protocols for key experiments in mycobacterial research involving this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol is based on the EUCAST reference method for MIC determination of M. tuberculosis.[8]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well U-shaped microtiter plates with lids
-
This compound powder
-
Sterile distilled water
-
M. tuberculosis H37Rv (ATCC 27294) as a reference strain
-
Clinical isolates of M. tuberculosis
-
Sterile glass beads (3-4 mm)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidity meter
-
Inverted mirror for reading
Procedure:
-
Drug Solution Preparation:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform serial two-fold dilutions of the drug in Middlebrook 7H9-OADC broth in the microtiter plates to achieve a final concentration range (e.g., 8 to 0.003 µg/mL).[1]
-
Include a drug-free well as a growth control.
-
-
Inoculum Preparation:
-
Harvest colonies of M. tuberculosis from a fresh culture on Löwenstein-Jensen or 7H10 agar medium.
-
Transfer colonies to a tube containing sterile glass beads and vortex to homogenize.
-
Add sterile distilled water and adjust the turbidity of the supernatant to a McFarland 0.5 standard.
-
Prepare a 1:100 dilution of the McFarland 0.5 suspension in 7H9-OADC broth to obtain a final inoculum of approximately 10^5 CFU/mL.[8]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the final bacterial suspension.
-
Seal the plates in plastic bags and incubate at 37°C.[9]
-
-
Reading and Interpretation:
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Resazurin Microtiter Assay (REMA) for Mycobacterial Susceptibility Testing
The REMA method offers a more rapid and colorimetric alternative for determining MIC.
Materials:
-
Same as Protocol 1, with the addition of:
-
Resazurin sodium salt powder
-
Sterile distilled water
Procedure:
-
Plate Preparation and Inoculation:
-
Follow steps 1-3 from the Broth Microdilution protocol.
-
-
Incubation:
-
Incubate the plates at 37°C for 7 days.[5]
-
-
Addition of Resazurin:
-
Reading and Interpretation:
Protocol 3: In Vivo Efficacy Evaluation in a Murine Tuberculosis Model
This protocol outlines a general procedure for assessing the in vivo efficacy of Gatifloxacin.
Materials:
-
C57BL/6 mice
-
Mycobacterium tuberculosis H37Rv
-
This compound
-
Vehicle for drug administration (e.g., 20% ethanol in distilled water)[10]
-
Oral gavage needles
-
Middlebrook 7H11 agar plates
-
Tissue homogenizer
Procedure:
-
Infection:
-
Infect mice intravenously or intranasally with a standardized inoculum of M. tuberculosis (e.g., 10^5 to 10^6 CFU).[11]
-
-
Treatment:
-
Evaluation:
-
At specified time points (e.g., after 4, 8, or 12 weeks of treatment), euthanize a subset of mice from each group.[11]
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the organs in a suitable buffer.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the mean log10 CFU per organ for each treatment group.
-
Compare the bacterial load in the Gatifloxacin-treated groups to the untreated and standard treatment control groups to determine efficacy.
-
Caption: Workflow for in vivo efficacy testing in a murine model.
Conclusion
This compound is a potent fluoroquinolone with significant activity against Mycobacterium tuberculosis and other mycobacteria. Its mechanism of action via inhibition of DNA gyrase makes it a valuable tool for mycobacterial research and a promising candidate for inclusion in novel anti-TB regimens. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies to combat mycobacterial diseases.
References
- 1. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. inspiralis.com [inspiralis.com]
- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gatifloxacin and Ethionamide as the Foundation for Therapy of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vitro and In Vivo Activities of Gatifloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Gatifloxacin Mesylate Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Gatifloxacin mesylate in solution.
Frequently Asked Questions (FAQs)
Q1: My Gatifloxacin solution is showing signs of degradation. What are the primary factors that could be causing this instability?
A1: this compound in an aqueous solution is susceptible to degradation through several pathways, primarily influenced by environmental and formulation factors. The key factors affecting its stability are:
-
pH: Gatifloxacin is prone to hydrolysis, especially at low pH levels. The optimal stability for Gatifloxacin in aqueous solutions is achieved at a pH of approximately 6.0.[1][2][3]
-
Light Exposure: Gatifloxacin is photosensitive and can degrade when exposed to light.[4][5] Studies have shown a significant loss of potency and the formation of photodegradation products upon exposure to light.[2][6][7] Specifically, a 10% loss in potency was observed after 10 months of light exposure at room temperature.[1][3][8] Another study identified a photodegradation product, the N-1-decyclopropyl compound, after just ten days of light exposure.[4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to significant degradation of Gatifloxacin.[5]
-
Buffer Composition and Concentration: The type of buffer and its concentration can impact the rate of hydrolysis. Phosphate buffers have been shown to provide better stability compared to citrate or acetate buffers, especially at lower pH.[1][2][3] However, the rate of hydrolysis may increase as the buffer concentration increases.[2][3]
-
Ionic Strength: An increase in the ionic strength of the solution can also lead to an increased rate of hydrolysis.[2][3]
-
Temperature: While Gatifloxacin shows relative stability under thermal stress compared to other factors, elevated temperatures can accelerate degradation kinetics.[5]
Q2: What is the optimal pH for maintaining the stability of a Gatifloxacin solution?
A2: The optimal pH for Gatifloxacin stability in an aqueous solution is 6.0.[1][2][3] The molecule is susceptible to hydrolysis at lower pH values. For ophthalmic solutions, maintaining a pH in this range is crucial for both stability and physiological compatibility.[8] Commercial formulations of gatifloxacin ophthalmic solutions have a pH adjusted to between 5.2 and 5.6.[9]
Q3: My solution has a yellow tint and a precipitate has formed. What could be the cause?
A3: A change in color to pale yellow and the formation of a precipitate are common indicators of Gatifloxacin degradation. The yellowing can be a result of the formation of degradation products. Precipitate formation might occur if the pH of the solution has shifted to a range where Gatifloxacin has lower solubility or if a salt of a degradation product is insoluble. It is crucial to immediately cease the use of the solution and investigate the cause, starting with pH measurement and analysis for degradation products.
Q4: How can I prevent the degradation of my Gatifloxacin solution during preparation and storage?
A4: To enhance the stability of your Gatifloxacin solution, consider the following preventative measures:
-
pH Control: Use a suitable buffer system, such as a phosphate buffer, to maintain the pH at the optimal level of 6.0.[1][2][3]
-
Light Protection: Always prepare and store the solution in amber-colored containers or protect it from light by wrapping the container in aluminum foil.[4]
-
Use of Chelating Agents: The addition of a chelating agent like disodium edetate (EDTA) can help stabilize the solution, likely by sequestering metal ions that could catalyze degradation.[1][2][3]
-
Control Ionic Strength: Use the minimum necessary concentration of salts for adjusting tonicity, as higher ionic strength can increase hydrolysis.[2][3]
-
Appropriate Storage Temperature: Store the solution at controlled room temperature or as recommended, avoiding exposure to excessive heat.[4]
-
Inert Atmosphere: For long-term storage or if the solution is particularly sensitive to oxidation, consider purging the container with an inert gas like nitrogen before sealing.
Quantitative Stability Data
The following tables summarize quantitative data from forced degradation studies on Gatifloxacin, providing insights into its stability under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Gatifloxacin
| Stress Condition | Reagent/Condition Details | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 N HCl | Reflux at various temperatures | - | 2.52% |
| Alkaline Hydrolysis | 1 N NaOH | Reflux at various temperatures | - | 4.05% |
| Oxidation | 30% H₂O₂ | - | - | 34.5% |
| Thermal Degradation | Dry Heat | - | - | 6.06% |
| Photolytic Degradation | UV Light (254 nm) | - | - | 13.65% |
| Photolytic Degradation | Light Exposure | 10 months | 10% | [1][6][7] |
Data compiled from studies on Gatifloxacin solutions, primarily for ophthalmic use.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Gatifloxacin
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Gatifloxacin and the separation of its degradation products.
1. Objective: To quantify Gatifloxacin and separate it from its degradation products in a solution.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
Gatifloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). The pH of the final mixture is adjusted to 3.3 with orthophosphoric acid.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: Ambient (25 ± 2 °C)[10]
-
Detection Wavelength: 293 nm[10]
-
Injection Volume: 20 µL
4. Procedure:
-
Buffer Preparation: Dissolve the appropriate amount of disodium hydrogen phosphate in HPLC grade water to make a 0.02 M solution.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 75:25 (v/v) ratio. Sonicate for at least 30 minutes to degas the solution. Adjust the pH to 3.3 using orthophosphoric acid.[10]
-
Standard Solution Preparation: Accurately weigh and dissolve the Gatifloxacin reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 4.0–40 µg/mL).[10]
-
Sample Preparation: Dilute the Gatifloxacin solution under investigation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area for Gatifloxacin. The retention time for Gatifloxacin is expected to be approximately 2.77 minutes under these conditions.[10]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Gatifloxacin in the sample by interpolating its peak area from the calibration curve.
-
The presence of additional peaks in the sample chromatogram indicates the formation of degradation products. The method's ability to separate these peaks from the main Gatifloxacin peak demonstrates its stability-indicating nature.
Visualizations
The following diagrams illustrate key concepts related to Gatifloxacin instability.
Caption: Major degradation pathways for Gatifloxacin in solution.
Caption: Troubleshooting flowchart for Gatifloxacin solution instability.
Caption: Experimental workflow for a Gatifloxacin stability study.
References
- 1. pharmacy.uokerbala.edu.iq [pharmacy.uokerbala.edu.iq]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. pharmacy.uokerbala.edu.iq [pharmacy.uokerbala.edu.iq]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gatifloxacin Mesylate Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gatifloxacin mesylate. The focus is on improving its solubility for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a fourth-generation fluoroquinolone antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division.[1][3][4] For accurate and reproducible in vitro assays, it is crucial to have the compound fully dissolved in the culture medium. Poor solubility can lead to inaccurate concentration-response curves and unreliable experimental outcomes. Gatifloxacin itself is sparingly soluble in aqueous buffers, which can present a challenge.[5]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Gatifloxacin is soluble in organic solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[5] The solubility in these solvents is approximately 1 mg/mL and 10 mg/mL, respectively.[5] For maximum solubility in aqueous buffers, it is recommended to first dissolve Gatifloxacin in DMF and then dilute it with the aqueous buffer of choice.[5]
Q3: How does pH affect the solubility of Gatifloxacin?
A3: The aqueous solubility of Gatifloxacin is pH-dependent.[6] One study indicates a solubility of 60 mg/mL at a pH of 4.[7] For ophthalmic solutions, a pH of 6.0 has been identified as providing optimal stability.[8][9] It's important to consider the pH of your experimental buffer system, as significant deviations may impact solubility and stability.
Troubleshooting Guide
Problem: I am observing precipitation of this compound in my cell culture medium after adding it from a DMSO stock.
-
Possible Cause 1: The final concentration of DMSO in the medium is too high.
-
Solution: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. Prepare a more concentrated stock solution if necessary to minimize the volume added to the medium.
-
-
Possible Cause 2: The aqueous solubility limit of this compound has been exceeded.
-
Solution: Gatifloxacin is sparingly soluble in aqueous buffers.[5] When diluting from an organic solvent stock, the compound can precipitate if its solubility limit in the aqueous medium is reached. Try preparing a working solution by first dissolving Gatifloxacin in DMF and then diluting with the aqueous buffer.[5] A 1:1 solution of DMF:PBS (pH 7.2) has been shown to yield a solubility of approximately 0.5 mg/mL.[5]
-
-
Possible Cause 3: The temperature of the medium has decreased.
-
Solution: Temperature can affect solubility. Ensure that the culture medium and all solutions are maintained at the appropriate temperature (e.g., 37°C for most cell-based assays) during the experiment. Warming can sometimes help dissolve the compound.
-
Problem: My this compound solution appears cloudy or contains visible particles.
-
Possible Cause 1: The compound is not fully dissolved.
-
Solution: Ensure vigorous vortexing and/or sonication after adding the solvent to the solid compound. Gentle warming may also aid in dissolution. However, be cautious with heating as it may affect the stability of the compound.
-
-
Possible Cause 2: The quality of the this compound is poor.
-
Solution: Verify the purity of your this compound. Impurities can affect solubility. Use a high-purity grade (≥98%) for research applications.[5]
-
Quantitative Solubility Data
The following table summarizes the solubility of Gatifloxacin in various solvents.
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 1-4 mg/mL | [5][10] |
| Dimethylformamide (DMF) | 10 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [5] |
| Water (at pH 4) | 60 mg/mL | [7] |
| Ethanol | Insoluble/Slightly Soluble | [6][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).[5]
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Store the stock solution at -20°C for long-term storage.[5]
Protocol 2: Preparation of a Gatifloxacin Working Solution in Aqueous Buffer via DMF
-
Prepare a stock solution of Gatifloxacin in DMF (e.g., 10 mg/mL).[5]
-
To prepare a working solution, dilute the DMF stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2).[5]
-
For example, to achieve a 0.5 mg/mL working solution, mix the DMF stock with an equal volume of PBS (pH 7.2).[5]
-
It is recommended not to store the aqueous solution for more than one day.[5]
Visualizations
Mechanism of Action of Gatifloxacin
Gatifloxacin is a fluoroquinolone antibiotic that targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4] By inhibiting these enzymes, it disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][4][11]
Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for Preparing Gatifloxacin Working Solutions
This workflow outlines the recommended steps for preparing this compound solutions for in vitro experiments to ensure optimal solubility.
Caption: Recommended workflow for preparing Gatifloxacin solutions.
References
- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is Gatifloxacin used for? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Gatifloxacin Mesylate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Gatifloxacin mesylate resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacterial resistance to this compound primarily arises from two mechanisms:
-
Target-Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance.[1][2][3] These genes encode DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones like Gatifloxacin.[4] Alterations in these enzymes reduce the binding affinity of the drug, rendering it less effective.
-
Active Efflux Pumps: Bacteria can actively transport Gatifloxacin out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[5][4][6] The NorA efflux pump in Staphylococcus aureus is one such example, although its overexpression has a minimal effect on the MIC of Gatifloxacin compared to other fluoroquinolones.[7][8] Gatifloxacin has been identified as a substrate for P-gp and MRP2 efflux pumps.[9]
Q2: How do mutations in gyrA and parC confer resistance to Gatifloxacin?
A2: Gatifloxacin, like other fluoroquinolones, inhibits bacterial DNA replication by trapping DNA gyrase and topoisomerase IV on the DNA, leading to double-strand breaks and cell death.[4] Specific mutations in the QRDR of gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV) alter the amino acid sequence of these enzymes. This change in protein structure hinders the binding of Gatifloxacin to the enzyme-DNA complex, thus allowing DNA replication to proceed even in the presence of the antibiotic. In many Gram-positive bacteria, topoisomerase IV is the primary target, while DNA gyrase is the primary target in Gram-negative bacteria.[8] For high-level resistance, mutations in both genes are often required.[8]
Q3: Can Gatifloxacin resistance be plasmid-mediated?
A3: Yes, plasmid-mediated quinolone resistance (PMQR) is a recognized mechanism.[10] Plasmids can carry genes that confer resistance, such as those encoding Qnr proteins that protect DNA gyrase from quinolone binding, or enzymes like aminoglycoside acetyltransferase variant AAC(6')-Ib-cr that can modify and inactivate fluoroquinolones.[11][12] Efflux pumps can also be encoded on plasmids.[12] PMQR often confers low-level resistance but can facilitate the selection of higher-level resistance mutations.[12]
Q4: What are the potential strategies to overcome Gatifloxacin resistance?
A4: Several strategies are being explored to combat Gatifloxacin resistance:
-
Combination Therapy: Using Gatifloxacin in combination with other classes of antibiotics can create synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents.[13][14][15][16]
-
Efflux Pump Inhibitors (EPIs): These molecules block the activity of efflux pumps, thereby increasing the intracellular concentration of Gatifloxacin and restoring its efficacy.[17][18]
-
Adjuvant Therapy: Adjuvants are compounds that, when co-administered with an antibiotic, enhance its activity.[19][20] This can include EPIs or compounds that disrupt other resistance mechanisms.
Troubleshooting Guides
Problem 1: Decreased susceptibility of a bacterial strain to Gatifloxacin observed in vitro.
Possible Cause 1: Target-site mutations in gyrA and/or parC.
-
Troubleshooting Steps:
-
Sequence the QRDRs of gyrA and parC: Amplify and sequence the QRDRs of these genes from the resistant strain and compare the sequences to a susceptible reference strain. Look for known resistance-conferring mutations (e.g., at codons 83 and 87 in gyrA and 80 and 84 in parC for E. coli and S. aureus respectively).[2]
-
Allelic Exchange Experiments: To confirm that a specific mutation is responsible for resistance, introduce the mutated gene into a susceptible strain and determine the MIC of Gatifloxacin. An increase in MIC will confirm the role of the mutation.
-
Possible Cause 2: Overexpression of efflux pumps.
-
Troubleshooting Steps:
-
Perform an Ethidium Bromide Accumulation Assay: This assay qualitatively assesses efflux pump activity. Cells are loaded with ethidium bromide, a fluorescent substrate for many efflux pumps. A lower level of fluorescence in the test strain compared to a susceptible control suggests increased efflux.
-
Use an Efflux Pump Inhibitor (EPI): Determine the MIC of Gatifloxacin in the presence and absence of a known EPI (e.g., reserpine, phenylalanine-arginine β-naphthylamide - PAβN).[21] A significant decrease (≥4-fold) in the MIC in the presence of the EPI indicates the involvement of efflux pumps.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of known efflux pump genes (e.g., norA in S. aureus) in the resistant strain and compare them to a susceptible control.
-
Problem 2: Combination therapy with Gatifloxacin does not show synergistic activity.
Possible Cause 1: Inappropriate combination or concentration.
-
Troubleshooting Steps:
-
Checkerboard Assay: Perform a checkerboard titration to test a wide range of concentrations for both Gatifloxacin and the partner drug. This will help identify the optimal concentrations for synergy.
-
Time-Kill Curve Analysis: This dynamic method provides more detailed information about the bactericidal or bacteriostatic effects of the drug combination over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[14][16]
-
Explore Different Drug Classes: The choice of the partner drug is crucial. Synergy has been observed with Gatifloxacin in combination with β-lactams (cefepime, piperacillin, meropenem) and aminoglycosides (gentamicin, amikacin).[13][14][15][16]
-
Possible Cause 2: Antagonism between the drugs.
-
Troubleshooting Steps:
-
Review the Mechanisms of Action: Ensure that the mechanisms of action of the two drugs are not antagonistic. For example, a bacteriostatic agent might interfere with the action of a bactericidal agent that requires active cell division.
-
Checkerboard and Time-Kill Assays: These methods can also detect antagonism, which is observed when the combined effect is less than that of the most active single agent.
-
Data Presentation
Table 1: Impact of Target-Site Mutations on Gatifloxacin MIC in Staphylococcus aureus
| Strain | Genotype (Mutations) | Gatifloxacin MIC (µg/mL) | Fold Increase in MIC | Reference |
| Wild-Type | - | 0.125 | - | [7][8] |
| Single Mutant | grlA or grlB | 0.25 - 0.5 | 2-4 | [7][8] |
| Single Mutant | gyrA | 0.125 | 1 (silent) | [7][8] |
| Double Mutant | gyrA and grlA or grlB | 4.0 | 32 | [7][8] |
Table 2: Synergistic Activity of Gatifloxacin in Combination with Other Antibiotics
| Bacterial Species | Combination | Synergy Observed (% of strains) | Reference |
| Pseudomonas aeruginosa | Gatifloxacin + Cefepime | High | [13] |
| Pseudomonas aeruginosa | Gatifloxacin + Piperacillin | High | [13] |
| Pseudomonas aeruginosa | Gatifloxacin + Amikacin | 50-75% | [14][15][16] |
| Burkholderia cepacia | Gatifloxacin + Gentamicin | High | [13] |
| ESBL-producing K. pneumoniae | Gatifloxacin + Gentamicin | High | [13] |
| ESBL-producing K. pneumoniae | Gatifloxacin + Meropenem | High | [13] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Bacterial Inoculum: Culture bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of Gatifloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: DNA Sequencing of gyrA and parC QRDRs
-
Genomic DNA Extraction: Extract genomic DNA from the resistant bacterial strain using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers. The PCR reaction should include the extracted genomic DNA as a template, primers, dNTPs, DNA polymerase, and reaction buffer.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated dNTPs using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any mutations.
Visualizations
References
- 1. Gatifloxacin, moxifloxacin, and balofloxacin resistance due to mutations in the gyrA and parC genes of Staphylococcus epidermidis strains isolated from patients with endophthalmitis, corneal ulcers and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 6. Interaction of gatifloxacin with efflux transporters: a possible mechanism for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and frequency of resistance to gatifloxacin in comparison to AM-1121 and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasmid-mediated resistance - Wikipedia [en.wikipedia.org]
- 11. Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Synergistic activities of gatifloxacin in combination with other antimicrobial agents against Pseudomonas aeruginosa and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic Activities of Gatifloxacin in Combination with Other Antimicrobial Agents against Pseudomonas aeruginosa and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 18. Antibiotic Adjuvants: Diverse Strategies for Controlling Drug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.regionh.dk [research.regionh.dk]
- 20. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Addressing poor oral bioavailability of Gatifloxacin mesylate in studies
Welcome to the technical support center for Gatifloxacin mesylate studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of Gatifloxacin.
FAQs and Troubleshooting Guides
A common misconception is that this compound inherently possesses poor oral bioavailability. In fact, studies have demonstrated that Gatifloxacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 96%.[1][2] The challenges in achieving desired therapeutic outcomes often arise from specific administration conditions or the formulation's ability to deliver the drug to a targeted site, such as the eye.
This guide is structured to address these specific challenges.
Section 1: Oral Administration and Absorption
Question 1: My in-vivo study in healthy subjects shows lower than expected oral bioavailability for our Gatifloxacin tablet. What could be the cause?
Possible Cause: While Gatifloxacin has high intrinsic oral bioavailability, co-administration with certain substances can decrease its absorption.
Troubleshooting:
-
Review Co-administered Substances: Check if the study protocol involves the co-administration of products containing divalent or trivalent cations (e.g., calcium, aluminum, magnesium). These ions can form chelates with Gatifloxacin, reducing its absorption.[1]
-
Impact of Enteral Nutrition: Co-administration with enteral feeding products, such as Ensure, has been shown to significantly decrease the maximum serum concentration (Cmax) and the area under the curve (AUC) of Gatifloxacin.[3] If your study involves administration with such products, this is a likely cause for reduced bioavailability.
-
Food Effects: While a standard breakfast has been shown to have no significant effect on Gatifloxacin's bioavailability[4][5], the composition of the meal in your study should be reviewed for high levels of cations.
Data on the Effect of Co-administration with Ensure on Gatifloxacin Pharmacokinetics [3]
| Parameter | Gatifloxacin with Water | Gatifloxacin with Ensure | % Decrease with Ensure |
| Cmax (µg/mL) | 4.35 ± 0.90 | 2.41 ± 0.58 | 44.6% |
| AUC0-∞ (mg·hr/L) | 42.4 ± 10.1 | 31.3 ± 8.3 | 26.2% |
| Tmax (hr) | 1.0 | 2.5 | - |
Question 2: We are developing a sustained-release oral formulation for Gatifloxacin to treat a localized gastric infection (H. pylori), but the drug is clearing the stomach too quickly. How can we increase gastric residence time?
Possible Solution: A floating oral in-situ gelling system can be developed to prolong the gastric residence time of Gatifloxacin.
Experimental Approach:
-
Formulation: Utilize sodium alginate as a gelling polymer and HPMC as a thickening agent. Calcium carbonate can be incorporated as a gas-forming agent to induce buoyancy.
-
Mechanism: Upon contact with acidic gastric fluid, the formulation forms a gelled raft that floats on the gastric contents, releasing the drug in a sustained manner.
-
Evaluation: Key parameters to evaluate include in-vitro gelling capacity, floating lag time, total floating duration, and in-vitro drug release profile in simulated gastric fluid (pH 1.2).
Workflow for Developing a Floating In-Situ Gelling System
Caption: Workflow for the development and evaluation of a floating in-situ gelling system for Gatifloxacin.
Section 2: Ocular Drug Delivery
The primary bioavailability challenge for Gatifloxacin is in ophthalmic applications, where precorneal loss, nasolacrimal drainage, and the corneal barrier significantly limit drug penetration.[6]
Question 3: Our conventional Gatifloxacin eye drop formulation shows poor efficacy in animal models. How can we improve its ocular bioavailability?
Possible Solutions: Nanoparticulate systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can enhance corneal permeation and prolong residence time in the eye.
Troubleshooting and Experimental Design:
-
Formulation Strategy: SLNs and NLCs encapsulate the drug in a lipid matrix, protecting it from rapid clearance and facilitating transport across the corneal epithelium.
-
Key Formulation Components:
-
Solid Lipid: Stearic acid, Compritol
-
Liquid Lipid (for NLCs): Oleic acid
-
Surfactant: Poloxamer 188, Tween® 80
-
Co-surfactant: Sodium taurocholate
-
-
Experimental Protocol: Preparation of Gatifloxacin-Loaded SLNs by Microemulsion Technique
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point. Disperse Gatifloxacin in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., sodium taurocholate) in hot purified water.
-
Microemulsion Formation: Add the hot aqueous phase to the molten lipid phase with continuous stirring to form a clear microemulsion.
-
Nanoparticle Formation: Disperse the hot microemulsion into cold water (2-3°C) under high-speed homogenization. The rapid cooling of the lipid droplets results in the formation of SLNs.
-
Washing and Collection: Wash the SLN dispersion to remove excess surfactant and collect the nanoparticles by centrifugation or lyophilization.
-
Comparative Pharmacokinetic Data of Gatifloxacin SLN vs. Commercial Eye Drops in Rabbits [7]
| Parameter | Commercial Eye Drops | Gatifloxacin SLN-C | Fold Increase |
| AUC0→∞ (µg·mL⁻¹·h) | 0.651 | 2.192 | 3.37 |
| Cmax (µg/mL) | - | 1.09-fold higher | 1.09 |
| t1/2 (h) | - | 2.34-fold higher | 2.34 |
Question 4: We are observing inconsistent particle size and low entrapment efficiency in our Gatifloxacin nanoparticle formulations. What factors should we investigate?
Troubleshooting Steps:
-
Surfactant Concentration: The concentration of the surfactant can significantly impact both particle size and entrapment efficiency. Increasing surfactant concentration generally leads to smaller particle sizes but may affect entrapment.
-
Lipid Composition: For NLCs, the ratio of solid lipid to liquid lipid is crucial. The presence of liquid lipid creates imperfections in the crystal lattice, providing more space to accommodate the drug and thus increasing entrapment efficiency.
-
Homogenization/Sonication Parameters: The speed and duration of homogenization or the power of sonication directly influence particle size and distribution. These parameters need to be carefully optimized.
Experimental Workflow for Nanoparticle Formulation and Optimization
Caption: A workflow diagram illustrating the process of preparing, characterizing, and optimizing Gatifloxacin-loaded nanoparticles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ensure on the oral bioavailability of gatifloxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral bioavailability of gatifloxacin in healthy volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Part II: Enhancement of transcorneal delivery of gatifloxacin by solid lipid nanoparticles in comparison to commercial aqueous eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for Gatifloxacin mesylate analysis in complex matrices
Welcome to the technical support center for the analysis of Gatifloxacin mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative determination of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound due to its high specificity, sensitivity, and ability to separate the analyte from potential degradation products and matrix components.[1][2][3][4][5][6][7][8][9] Spectrophotometric methods are also available and offer a simpler, more cost-effective approach, but may lack the specificity of HPLC for complex matrices.[10][11][12][13][14]
Q2: What are the typical detection wavelengths for UV spectrophotometry and HPLC analysis of Gatifloxacin?
A2: For UV spectrophotometric analysis, the maximum absorbance is often observed around 289 nm, 292 nm, or 470 nm depending on the reagent used.[11][12][14] In HPLC with UV detection, wavelengths between 287 nm and 293 nm are commonly employed.[1][9]
Q3: How can I prepare this compound samples from pharmaceutical dosage forms like tablets or eye drops?
A3: For tablets, a common procedure involves weighing and powdering the tablets, dissolving a portion equivalent to a known amount of Gatifloxacin in a suitable solvent (like methanol, chloroform, or distilled water), followed by sonication and filtration to remove excipients.[11][12][15] For eye drops, a direct dilution with the mobile phase or a suitable solvent is often sufficient.[1]
Q4: What are the key validation parameters to consider when developing a new analytical method for this compound?
A4: According to ICH guidelines, the key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[16][17]
Q5: Are there stability-indicating methods available for this compound?
A5: Yes, several stability-indicating HPLC methods have been developed. These methods are capable of separating Gatifloxacin from its degradation products formed under various stress conditions such as acidic, basic, oxidative, and photolytic degradation.[1][2][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| HPLC: Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column.[18] Reduce the sample concentration. |
| HPLC: Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity solvents for the mobile phase. Clean the injector and flush the column thoroughly. |
| HPLC: Fluctuating Baseline | Air bubbles in the detector or pump; Mobile phase not properly mixed or degassed. | Purge the pump to remove air bubbles.[18] Ensure the mobile phase is thoroughly mixed and degassed before use.[18] |
| HPLC: Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Column temperature variation. | Ensure the solvent delivery system is working correctly and the mobile phase is pre-mixed. Use a column oven to maintain a constant temperature.[19] |
| Spectrophotometry: Non-linear Calibration Curve | High analyte concentration (deviation from Beer's Law); Inappropriate blank solution. | Dilute the samples to fall within the linear range. Ensure the blank solution contains all components of the sample except the analyte. |
| Spectrophotometry: High Background Absorbance | Interfering substances in the sample matrix; Turbidity in the sample. | Perform a sample cleanup procedure (e.g., solid-phase extraction). Filter the sample through a 0.45 µm filter before measurement. |
Experimental Protocols
Protocol 1: HPLC Analysis of Gatifloxacin in Pharmaceutical Formulations[1][3]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4-40 µg/mL).[1]
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Gatifloxacin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes.
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and calculate the concentration of Gatifloxacin in the sample by comparing the peak area with the calibration curve.
-
Protocol 2: Spectrophotometric Analysis of Gatifloxacin in Tablets[11]
-
Reagent Preparation:
-
Ferric Nitrate Reagent: Prepare a 5% w/v solution of ferric nitrate in 5% nitric acid.[11]
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 100 mg of Gatifloxacin to a suitable volumetric flask.
-
Add distilled water, sonicate for 30 minutes, and then make up the volume.
-
-
Procedure:
-
To a series of 10 mL test tubes, add aliquots of the standard or sample solutions.
-
Add 0.5 mL of the ferric nitrate reagent to each tube.
-
Allow the reaction to proceed for 2 minutes.
-
Dilute the contents of each tube to 10 mL with distilled water.
-
Measure the absorbance of the orange-colored solution at 470 nm against a reagent blank.[11]
-
Construct a calibration curve and determine the concentration of Gatifloxacin in the sample.
-
Data Presentation
Table 1: Summary of HPLC Method Parameters for Gatifloxacin Analysis
| Parameter | Method 1[1] | Method 2[5] | Method 3[6] | Method 4[9] |
| Matrix | Tablets, SLNs, Eye-drops | Pharmaceuticals, Human Serum & Urine | Pharmaceutical Formulations, Human Serum & Urine | Raw Material, Tablets |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 | C8 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.3 | 0.02 M phosphate buffer (pH 3.0):methanol (42:58 v/v) | 20 mM phosphate buffer (pH 3.0):methanol (30:70 v/v) | Acetic acid 5%:acetonitrile:methanol (70:15:15, v/v/v) |
| Flow Rate | 1.0 mL/min | - | - | 1.0 mL/min |
| Detection | UV at 293 nm | DAD at 270 nm | UV at 254 nm | UV at 287 nm |
| Linearity Range | 4.0–40 µg/mL | 0.000040–0.000280 mol/L | 15-105 µg/mL | 4.0 to 14.0 µg/mL |
| Correlation (r²) | 0.9998 | ≥0.999 | > 0.998 | - |
| Recovery | > 99.91% | - | - | - |
| Retention Time | 2.767 min | - | - | - |
Table 2: Summary of Spectrophotometric Method Parameters for Gatifloxacin Analysis
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |
| Matrix | Pure, Pharmaceutical Preparations | Tablets | Tablets |
| Reagent | Rosebengal indicator | Ferric nitrate | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Wavelength (λmax) | 575 nm | 470 nm | 470 nm |
| Solvent | Universal buffer pH 5 | Distilled water, 5% Nitric acid | Chloroform |
| Linearity Range | 8.048–48.29 µg/mL | 20-200 µg/ml | - |
| Correlation (r) | 0.9998 | 0.9995 | - |
| Molar Absorptivity | 1.561x 10⁴ L mol⁻¹ cm⁻¹ | 1.991×10³ l/mol.cm | - |
| LOD | 1.876 µg/mL | - | - |
| LOQ | 5.684 µg/mL | - | - |
Visualizations
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of gatifloxacin in bulk and tablet preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Determination of Gemifloxacin Mesylate, Moxifloxacin.HCl and Gatifloxacin Sesquihydrate in Pure and in Pharmaceutical Preparations [ejchem.journals.ekb.eg]
- 11. ijpsonline.com [ijpsonline.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. scholars.direct [scholars.direct]
- 17. chemistryjournal.in [chemistryjournal.in]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Micellar HPLC and UV Methods with Time Programming for Synchronically Quantifying Gatifloxacin and Its Preservative in Eye Drops: Appraisal of Ecological Impact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Gatifloxacin Mesylate Dosage in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Gatifloxacin mesylate dosage in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Gatifloxacin?
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic.[1] Its bactericidal effect stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[5] By binding to these enzymes, Gatifloxacin prevents the re-ligation of cleaved DNA strands, leading to double-stranded breaks in the bacterial chromosome.[2] This action disrupts critical processes like DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.[1][4]
References
- 1. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Gatifloxacin Mesylate and Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent fluoroquinolone antibiotics: Gatifloxacin mesylate and Levofloxacin. The following sections present supporting experimental data, detailed methodologies of relevant in vivo studies, and visualizations of the underlying molecular mechanisms and experimental workflows.
Quantitative Efficacy Comparison
| Treatment Group | Bacterial Eradication Rate (%) |
| Gatifloxacin | 87.01% |
| Levofloxacin | 81.15% |
Data from a study on the preoperative use of topical Gatifloxacin and Levofloxacin.[1]
Mechanism of Action: Targeting Bacterial DNA Replication
Both Gatifloxacin and Levofloxacin are broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA synthesis, leading to bacterial cell death.
Caption: Mechanism of action of Gatifloxacin and Levofloxacin.
Experimental Protocols
Below is a detailed methodology for a murine systemic infection model, a standard in vivo assay for evaluating the efficacy of antimicrobial agents. This protocol is based on established methods for testing fluoroquinolone efficacy in vivo.
Murine Systemic Infection Model Protocol
-
Animal Model:
-
Female BALB/c mice, 6-8 weeks old, are used for the study.
-
Mice are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
-
Bacterial Strain and Inoculum Preparation:
-
A clinically relevant bacterial strain (e.g., Streptococcus pneumoniae, Pseudomonas aeruginosa) is grown in an appropriate broth medium to the mid-logarithmic phase.
-
The bacterial culture is then centrifuged, washed, and resuspended in sterile saline to a specific concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection Procedure:
-
Mice are infected via intraperitoneal injection with 0.5 mL of the bacterial suspension.
-
This method induces a systemic infection (septicemia).
-
-
Treatment Regimen:
-
At a predetermined time post-infection (e.g., 1 hour), mice are randomly assigned to treatment groups.
-
This compound and Levofloxacin are administered orally or subcutaneously at various dose levels. A control group receives a vehicle (e.g., sterile saline).
-
-
Efficacy Evaluation:
-
The primary endpoint is the survival rate of the mice over a specified period (e.g., 7 days).
-
Alternatively, bacterial burden in key organs (e.g., spleen, liver, blood) can be quantified at specific time points post-treatment.
-
For bacterial burden analysis, organs are aseptically harvested, homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
The 50% protective dose (PD50), the dose required to protect 50% of the infected animals from death, is calculated for each drug using probit analysis.
-
Bacterial counts in different organs are compared between treatment groups and the control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
Caption: Experimental workflow for in vivo efficacy testing.
References
Head-to-head comparison of Gatifloxacin mesylate and ciprofloxacin against Pseudomonas aeruginosa
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Gatifloxacin mesylate and Ciprofloxacin against the opportunistic pathogen Pseudomonas aeruginosa.
This guide provides a detailed analysis of this compound and Ciprofloxacin, two prominent fluoroquinolone antibiotics, in their activity against Pseudomonas aeruginosa. The following sections present quantitative data from in-vitro studies, detailed experimental protocols for susceptibility testing, and visualizations of the underlying molecular mechanisms and experimental workflows.
Quantitative Performance Data
The in-vitro activity of Gatifloxacin and Ciprofloxacin against Pseudomonas aeruginosa has been evaluated in multiple studies. The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's efficacy. The following table summarizes MIC data from various clinical trials and in-vitro studies.
| Antibiotic | Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate | Reference |
| Gatifloxacin | General Clinical Isolates | - | ~8 | 78% (MIC ≤ 2 mg/l) | [1][2] |
| Ciprofloxacin | General Clinical Isolates | - | ~8 | - | [1][2] |
| Gatifloxacin | Ciprofloxacin-Resistant Isolates | - | >32 | - | [3][4] |
| Ciprofloxacin | Ciprofloxacin-Resistant Isolates | - | >32 | - | [3][4] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
In studies involving general clinical isolates of P. aeruginosa, both Gatifloxacin and Ciprofloxacin demonstrated comparable activity, with an MIC90 of approximately 8 mg/L.[1][2] Notably, for isolates identified as resistant to Ciprofloxacin, Gatifloxacin also showed significantly reduced activity, with MIC values exceeding 32 µg/ml.[3][4] This suggests a high level of cross-resistance between the two fluoroquinolones.
Experimental Protocols
The data presented above is derived from established antimicrobial susceptibility testing methods. Understanding these protocols is crucial for the interpretation and replication of research findings.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution (BMD) Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution Series: Serial twofold dilutions of this compound and Ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
2. Etest Method:
-
Bacterial Lawn Preparation: A sterile swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.
-
Application of Etest Strips: Etest strips, which are impregnated with a predefined gradient of the antibiotic, are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Reading Results: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.[3][4]
Synergy Testing: Time-Kill Assay
-
Purpose: To determine if the combination of two antibiotics results in a synergistic, additive, indifferent, or antagonistic effect.
-
Methodology:
-
Bacterial cultures are grown to a specific logarithmic phase.
-
The cultures are then exposed to the individual antibiotics at their respective MICs, as well as a combination of both.
-
Aliquots are removed at various time points (e.g., 0, 4, 8, 12, 24 hours), serially diluted, and plated on agar.
-
After incubation, the number of viable colonies is counted.
-
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.[3][4]
Visualizing Experimental and Molecular Pathways
To further elucidate the comparison, the following diagrams illustrate a typical experimental workflow and the molecular mechanism of action of fluoroquinolones.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action for fluoroquinolone antibiotics.
Conclusion
Both this compound and Ciprofloxacin exhibit comparable in-vitro activity against a broad range of Pseudomonas aeruginosa isolates. However, the emergence of resistance is a significant concern, with a high degree of cross-resistance observed between the two agents. For ciprofloxacin-resistant strains, gatifloxacin is also largely ineffective.[3][4] The choice of antibiotic should be guided by up-to-date local susceptibility data. In specific clinical applications, such as ophthalmic use, Gatifloxacin has been shown to be at least as effective as Ciprofloxacin, even with less frequent dosing.[5][6] The underlying mechanism of action for both drugs involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This disruption ultimately leads to bacterial cell death. Researchers should consider the specific resistance profiles of the P. aeruginosa strains in their studies when selecting a fluoroquinolone for experimental or therapeutic purposes.
References
- 1. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. In vitro synergy of ciprofloxacin and gatifloxacin against ciprofloxacin-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Synergy of Ciprofloxacin and Gatifloxacin against Ciprofloxacin-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Ophthalmic Gatifloxacin 0.3% and Ciprofloxacin 0.3% in Healing of Corneal Ulcers Associated With Pseudomonas Keratitis in Rabbits | IOVS | ARVO Journals [iovs.arvojournals.org]
- 6. Comparison of ophthalmic gatifloxacin 0.3% and ciprofloxacin 0.3% in healing of corneal ulcers associated with Pseudomonas aeruginosa-induced ulcerative keratitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Gatifloxacin Mesylate: A Comparative Analysis of Cross-Resistance with Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gatifloxacin mesylate's performance against other fluoroquinolones, with a focus on cross-resistance patterns. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development efforts.
Executive Summary
Gatifloxacin, an 8-methoxyfluoroquinolone, often demonstrates superior activity against certain bacterial strains, particularly Gram-positive organisms, compared to older fluoroquinolones like ciprofloxacin and ofloxacin.[1] Its unique C-8 methoxy group is associated with enhanced bactericidal activity and a reduced likelihood of resistance development.[2][3] Studies indicate that while cross-resistance among fluoroquinolones is a significant clinical concern, gatifloxacin may retain some efficacy against strains resistant to other agents in its class.[4][5] However, high-level resistance to older fluoroquinolones often predicts cross-resistance to gatifloxacin.[1]
The primary mechanisms of fluoroquinolone resistance involve mutations in the target enzymes, DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), as well as the overexpression of efflux pumps.[6][7] The specific target preference varies among fluoroquinolones and bacterial species, influencing cross-resistance profiles.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of gatifloxacin and other fluoroquinolones against various wild-type and resistant bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Activity against Staphylococcus aureus
| Strain / Mutant | Gatifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | AM-1121 (desmethoxy gatifloxacin) MIC (µg/mL) |
| Wild-Type (ISP794) | 0.06 - 0.125 | 0.25 - 0.5 | 0.25 - 0.5 |
| Single grlA or grlB mutation | 0.25 - 0.5 | 1 - 4 | 1 - 4 |
| Single gyrA mutation | 0.06 - 0.125 | 0.25 - 0.5 | 0.25 - 0.5 |
| Double gyrA and grlA mutation | 4.0 | 32 | 32 |
Data sourced from a comparative study on S. aureus.[2][8]
Table 2: Activity against Fluoroquinolone-Resistant Escherichia coli
| Fluoroquinolone | MIC Range for Resistant Isolates (µg/mL) |
| Gatifloxacin | up to 300 |
| Ciprofloxacin | up to 500 |
| Levofloxacin | up to 200 |
| Norfloxacin | up to >1,000 |
Data from a study on 214 fluoroquinolone-resistant E. coli clinical isolates.[9]
Table 3: Activity against Streptococcus pneumoniae
| Strain / Mutant | Gatifloxacin MIC (µg/mL) | Sparfloxacin MIC (µg/mL) | Ciprofloxacin, Levofloxacin, Norfloxacin, Trovafloxacin MIC (µg/mL) |
| Wild-Type (IID553) | 0.25 | 0.25 | 1, 1, 8, 0.125 (respectively) |
| parC mutant | 0.25 | 0.25 | 4, 4, 32, 0.5 (respectively) |
| gyrA mutant | 0.5 | 2 | 1, 1, 8, 0.125 (respectively) |
Data from a study on the primary targets of fluoroquinolones in S. pneumoniae.[10]
Table 4: Activity against Methicillin- and Ciprofloxacin-Resistant Staphylococcus Species
| Organism | Fluoroquinolone | MIC90 (µg/mL) |
| MRSA-CR | Besifloxacin | 4 |
| Moxifloxacin | 32 | |
| Gatifloxacin | 64 | |
| MRSE-CR | Besifloxacin | 4 |
| Moxifloxacin | 64 | |
| Gatifloxacin | 128 |
MRSA-CR: Methicillin- and Ciprofloxacin-Resistant S. aureus; MRSE-CR: Methicillin- and Ciprofloxacin-Resistant S. epidermidis. Data from an investigation on ocular tissue PK/PD relationships.[11]
Mechanisms of Cross-Resistance
Fluoroquinolone resistance is a stepwise process involving the accumulation of mutations.[6] The primary target of gatifloxacin in S. aureus is topoisomerase IV.[2][8] In contrast, for some other fluoroquinolones like ciprofloxacin, topoisomerase IV is also the primary target in Gram-positive bacteria, while DNA gyrase is the primary target in many Gram-negative bacteria.[6][7]
For gatifloxacin, mutations in both topoisomerase IV and DNA gyrase are typically required to confer high-level resistance.[2][8] This dual-target activity may contribute to a lower frequency of resistance selection compared to some other fluoroquinolones.[2]
Efflux pumps, such as NorA in S. aureus, can also contribute to resistance by actively removing the drug from the bacterial cell.[6] However, gatifloxacin appears to be less affected by some efflux pumps compared to more hydrophobic fluoroquinolones like ciprofloxacin and norfloxacin.[2][6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation: Bacterial strains are grown on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 35-37°C. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Preparation: Stock solutions of the fluoroquinolones are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well of a microtiter plate containing the serially diluted antimicrobial agents. The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Another common method is the Etest, which utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent. The strip is placed on an inoculated agar plate, and after incubation, the MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[4][12]
Visualizing Resistance Pathways and Workflows
The following diagrams illustrate the mechanisms of fluoroquinolone resistance and a typical experimental workflow for susceptibility testing.
References
- 1. crstoday.com [crstoday.com]
- 2. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Once-Daily Oral Gatifloxacin versus Oral Levofloxacin in Treatment of Uncomplicated Skin and Soft Tissue Infections: Double-Blind, Multicenter, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Influencing Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms and frequency of resistance to gatifloxacin in comparison to AM-1121 and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Comparative antimicrobial activity of gatifloxacin tested against Campylobacter jejuni including fluoroquinolone-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Gatifloxacin Mesylate Pharmacokinetics: An In Vitro and In Vivo Correlation Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro dissolution and in vivo pharmacokinetic profiles of Gatifloxacin mesylate, a broad-spectrum fluoroquinolone antibiotic. The data presented herein is compiled from various studies to facilitate an objective analysis of the drug's performance in different formulations and experimental conditions. Understanding the in vitro-in vivo correlation (IVIVC) is crucial for formulation development, quality control, and predicting the in vivo behavior of a drug product from its in vitro dissolution characteristics.
Gatifloxacin is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1] For drugs in this class, in vitro dissolution can be a strong predictor of in vivo bioavailability, and in some cases, can be used to waive in vivo bioequivalence studies.[1]
Comparative Analysis of Oral Formulations
This section compares the in vitro dissolution and in vivo pharmacokinetics of different oral formulations of Gatifloxacin. A bioequivalence study was conducted on a 400 mg tablet, an early powder for oral suspension (Early POS), and a clinical powder for oral suspension (Clinical POS).[1]
In Vitro Dissolution Data
The following table summarizes the in vitro dissolution of Gatifloxacin oral formulations.
| Formulation | Dissolution Medium | Apparatus | Speed | Time (minutes) | % Drug Dissolved |
| Gatifloxacin Oral Suspension (40 mg/mL) | 0.1 N HCl (1000 mL) | USP Apparatus 2 (Paddle) | 50 rpm | 20 | >85% (Q specification)[1] |
In Vivo Pharmacokinetic Data
The table below presents the key pharmacokinetic parameters of different Gatifloxacin oral formulations in healthy subjects.[1]
| Formulation (400 mg) | Cmax (µg/mL) | Tmax (hr) | AUC₀-inf (µg·hr/mL) |
| Tablet | 3.12 | 1.25 | 29.08 |
| Early POS | 3.25 | 1.25 | 30.15 |
| Clinical POS | 3.01 | 1.50 | 29.83 |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
The bioequivalence study concluded that the Early POS, Clinical POS, and Tablet formulations met the criteria for bioequivalence to one another.[1]
Comparative Analysis of Ophthalmic Formulations
This section explores the in vitro release and in vivo pharmacokinetics of Gatifloxacin in various ophthalmic formulations, designed to enhance ocular drug delivery.
In Vitro Release Data
The following table outlines the in vitro release profiles of different Gatifloxacin ophthalmic formulations.
| Formulation Type | Polymer/Carrier | Dissolution Medium | Time (hours) | Cumulative Release (%) |
| Ocular Insert | HPMC | Phosphate Buffer (pH 7.4) | 12 | ~88%[2] |
| Ocular Insert | MC | Phosphate Buffer (pH 7.4) | 10 | ~90%[2] |
| Ocular Insert | NaCMC | Phosphate Buffer (pH 7.4) | 8 | ~90%[2] |
| Ocular Insert | Gelatin | Phosphate Buffer (pH 7.4) | 10 | ~85%[2] |
| Nano Lipid Carriers (NLCs) | N/A | N/A | 2 | ~26-41%[3] |
HPMC: Hydroxypropyl methylcellulose, MC: Methylcellulose, NaCMC: Sodium carboxymethyl cellulose.
In Vivo Pharmacokinetic Data (Ocular)
The table below summarizes the peak concentration (Cmax) of Gatifloxacin in rabbit ocular tissues after topical administration of different formulations.
| Formulation | Tissue | Cmax (µg/g or µg/mL) |
| 0.3% Eye Gel | Cornea | Significantly higher than solution[4] |
| 0.3% Eye Solution | Cornea | Lower than gel[4] |
| Continuous Lavage (0.3% solution) | Cornea | ~23 times higher than hourly instillation[5] |
| Hourly Instillation (0.3% solution) | Cornea | Lower than continuous lavage[5] |
Experimental Protocols
In Vitro Dissolution Testing for Oral Formulations
-
Apparatus: USP Apparatus 2 (Paddle method).[1]
-
Dissolution Medium: 1000 mL of 0.1 N HCl.[1]
-
Temperature: 37°C.[1]
-
Paddle Speed: 50 rpm.[1]
-
Sampling Time: 20 minutes.[1]
In Vitro Release Study for Ocular Inserts
-
Membrane: Prehydrated cellophane membrane.[2]
-
Dissolution Medium: Phosphate buffer (pH 7.4).[2]
-
Sampling Intervals: Varied over the study duration (up to 12 hours).[2]
-
Analysis: UV spectrophotometry at 287 nm.[2]
In Vivo Bioavailability Study for Oral Formulations
-
Study Design: Randomized, crossover study.[6]
-
Subjects: Healthy male volunteers.[6]
-
Blood Sampling: Collected over a 36-hour period.[6]
-
Analysis: High-Performance Liquid Chromatography (HPLC) to determine plasma Gatifloxacin concentrations.[6]
-
Pharmacokinetic Analysis: Non-compartmental method to determine parameters like Cmax, Tmax, and AUC.[6]
In Vivo Ocular Pharmacokinetic Study in Rabbits
-
Formulations: 0.3% Gatifloxacin ophthalmic solution and gel.[4]
-
Administration: Topical instillation or continuous lavage.[4][5]
-
Tissue Collection: Ocular tissues (cornea, aqueous humor, etc.) and plasma were collected at various time points.[4][5]
-
Analysis: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) to measure Gatifloxacin concentrations.[4]
Visualizations
Caption: Workflow illustrating the development of an in vitro-in vivo correlation (IVIVC).
Caption: Logical relationship between formulation, in vivo processes, and pharmacokinetics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. veterinaria.org [veterinaria.org]
- 3. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits [mdpi.com]
- 5. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Method Validation for Gatifloxacin Mesylate in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Gatifloxacin mesylate in plasma, a critical step in pharmacokinetic and bioequivalence studies. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in selecting and implementing the most suitable analytical technique for their specific needs.
Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Accurate determination of its concentration in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide focuses on the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for Gatifloxacin analysis in plasma depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of fragmented ions. |
| Sensitivity | Generally in the ng/mL to µg/mL range.[3][4] | Highly sensitive, often in the pg/mL to ng/mL range.[2] |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra.[3] | Excellent, highly specific due to monitoring of specific precursor and product ion transitions.[2] |
| Linearity Range | Wide, for example, 0.1-25 µg/mL.[3] | Wide, for example, 10-1000 ng/mL.[2] |
| Precision (%RSD) | Intraday: 0.14-1.67%, Interday: 0.32-1.80%.[3] | Intraday & Interday: < 6.0%.[2] |
| Accuracy (%Error) | 99.18-101.87%.[3] | < 5.4%.[2] |
| Sample Preparation | Protein precipitation or liquid-liquid extraction.[4][5] | Solid-phase extraction (SPE) or protein precipitation.[2] |
| Instrumentation | Widely available and relatively low cost. | More specialized and higher cost. |
| Throughput | Moderate. | Can be adapted for high-throughput analysis. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for successful method implementation and validation. Below are representative protocols derived from published studies.
HPLC-UV Method
This method is suitable for routine analysis of Gatifloxacin in plasma samples.[3]
Sample Preparation:
-
To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Mediterranea C18, 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v) with pH adjusted to 2.7 using phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV spectrophotometer at 286 nm.[3]
-
Internal Standard (IS): Ciprofloxacin can be used as an internal standard.[4]
LC-MS/MS Method
For studies requiring higher sensitivity and specificity, an LC-MS/MS method is recommended.[2]
Sample Preparation:
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).[2]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Gatifloxacin and the internal standard (e.g., ciprofloxacin) from the cartridge.[2]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]
-
Ionization: Positive ion electrospray ionization (ESI).[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[2]
Quantitative Data Summary
The following tables summarize the validation parameters for representative HPLC-UV and LC-MS/MS methods for Gatifloxacin in plasma.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 25 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Accuracy | 99.18 - 101.87% | [3] |
| Precision (Intra-day %RSD) | 0.14 - 1.67% | [3] |
| Precision (Inter-day %RSD) | 0.32 - 1.80% | [3] |
| Limit of Detection (LOD) | 1.73 ng/mL | [3] |
| Limit of Quantification (LOQ) | 5.77 ng/mL | [3] |
| Recovery | ≥ 85% | [4] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 10 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Accuracy (% Error) | < 5.4% | [2] |
| Precision (%RSD) | < 6.0% | [2] |
| Limit of Detection (LOD) | 500 pg/mL | [2] |
Mandatory Visualizations
To further clarify the experimental workflows and the context of Gatifloxacin's action, the following diagrams are provided.
Caption: Workflow for bioanalytical method validation of Gatifloxacin in plasma.
Caption: Simplified signaling pathway of Gatifloxacin's antibacterial action.
References
- 1. actascientific.com [actascientific.com]
- 2. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Ocular Biocompatibility of Gatifloxacin and Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
Fourth-generation fluoroquinolones, specifically gatifloxacin 0.3% and moxifloxacin 0.5% ophthalmic solutions, are mainstays in ophthalmic practice for the prevention and treatment of bacterial infections. While both are lauded for their broad-spectrum antimicrobial activity, their interactions with the ocular surface and deeper structures can differ. This guide provides a comprehensive comparison of the ocular biocompatibility of gatifloxacin and moxifloxacin, supported by experimental data to aid in informed decision-making for research and clinical applications.
Executive Summary
Overall, studies suggest that gatifloxacin may exhibit a more favorable ocular biocompatibility profile compared to moxifloxacin in several key areas. Gatifloxacin has been associated with less patient discomfort, reduced conjunctival injection, and less disruption to the corneal epithelium. However, the data on corneal wound healing is conflicting, with some studies favoring gatifloxacin and others moxifloxacin. The presence of the preservative benzalkonium chloride (BAK) in the gatifloxacin formulation adds a layer of complexity to direct comparisons, though some research indicates that the active ingredient's properties may play a more significant role in the observed biocompatibility differences.
Clinical and Preclinical Ocular Biocompatibility Data
The following tables summarize key quantitative data from comparative studies on the ocular biocompatibility of commercially available gatifloxacin 0.3% and moxifloxacin 0.5% ophthalmic solutions.
Table 1: Comparison of Clinical Ocular Tolerability
| Parameter | Gatifloxacin 0.3% | Moxifloxacin 0.5% | Study Highlights |
| Conjunctival Injection (Grading Scale) | 1.2[1] | 2.8[1] | Statistically significant difference (P ≤ 0.05), with moxifloxacin showing greater injection.[1] |
| 0 (no injection)[2] | 2 (moderate injection)[2] | Statistically significant difference (P<0.05).[2] | |
| Mild increase (P = .029 with hourly use)[3] | No significant increase[3] | Gatifloxacin showed a mild but statistically significant increase in hyperemia with hourly dosing.[3] | |
| Patient Discomfort (Grading Scale) | 0.4 (Scale 1-10)[1] | 1.0 (Scale 1-10)[1] | Statistically significant difference (P ≤ 0.05), with gatifloxacin being more comfortable.[1] |
| Graded 2 points lower than moxifloxacin (Scale 1-10)[2] | Graded 2 points higher than gatifloxacin (Scale 1-10)[2] | Statistically significant difference (P<0.05).[2] | |
| Corneal Epithelial Cell Dropout (cells/high-power field) | 2.6[1] | 8.7[1] | Statistically significant difference (P ≤ 0.05), indicating less epithelial disruption with gatifloxacin.[1] |
| Trend of 1.4 times less dropout than moxifloxacin[2] | Trend of 1.4 times greater dropout than gatifloxacin[2] | The difference approached statistical significance (p = 0.052).[2] | |
| No significant deterioration[3] | Small but statistically significant deterioration (P = .045)[3] | Assessed by confocal microscopy.[3] |
Table 2: Comparison of Corneal Epithelial Wound Healing
| Study Context | Gatifloxacin 0.3% | Moxifloxacin 0.5% | Key Findings |
| Post-Pterygium Surgery | Equivalent healing | Equivalent healing | No significant differences in the percentage of corneal epithelial defect over time (p = 0.989).[4] |
| Post-Photorefractive Keratectomy (PRK) | Slower healing, larger defects | Faster healing, smaller defects | By day 4, 69% of gatifloxacin-treated eyes healed compared to 80% of moxifloxacin-treated eyes.[5] |
| Post-Penetrating Keratoplasty | Faster healing (57% healed by day 4) | Slower healing (50% healed by day 4) | By day 7, 100% of gatifloxacin-treated eyes had healed compared to 83% of moxifloxacin-treated eyes.[6] |
| Linear Incision in Rabbit Cornea | Less disruption to wound integrity | More stromal disorganization and protein precipitation | Gatifloxacin resulted in significantly less keratocyte response.[7] |
Table 3: Comparison of In Vitro Cytotoxicity
| Cell Type | Gatifloxacin Formulation | Moxifloxacin Formulation | Cytotoxicity Outcome |
| Primary Rabbit Corneal Epithelial Cells | 0.3% with 0.005% BAK | 0.5% (unpreserved) | Moxifloxacin resulted in 2.8x (15 min) and 3.0x (30 min) greater cytotoxicity (p<0.001).[8] |
| Human Corneal Epithelial Cells | Showed greater cell death than moxifloxacin | Showed the least toxicity among four tested fluoroquinolones | The mean percentage of cell death at 15 minutes was 91.2% for gatifloxacin and 82.3% for moxifloxacin.[9] |
| Human Corneal Keratocytes and Endothelial Cells | Cytotoxic in a concentration- and time-dependent manner | Cytotoxic in a concentration- and time-dependent manner | All tested fluoroquinolones displayed the potential to be cytotoxic.[10] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
In Vivo Ocular Tolerability Assessment in Humans
-
Study Design: Double-masked, randomized, fellow-eye comparison studies were commonly used.[1][3]
-
Dosing Regimens: Varied from a single dose administered multiple times over a short period (e.g., every minute for 5 minutes) to more prolonged dosing (e.g., 4 times a day for 7 days or hourly for 10 hours).[1][3]
-
Assessment of Conjunctival Injection: Graded on a standardized scale (e.g., 1 to 4).[1]
-
Assessment of Patient Discomfort: Subjects graded discomfort on a numerical scale (e.g., 1 to 10).[1]
-
Corneal Epithelial Integrity: Assessed by counting punctate areas of fluorescein staining and quantifying corneal epithelial cell dropout using in vivo confocal microscopy.[1][3]
Corneal Epithelial Wound Healing Studies
-
Models: Healing was evaluated in various contexts, including post-surgical models (pterygium surgery, PRK, penetrating keratoplasty) and in animal models with linear corneal incisions.[4][5][6][7]
-
Outcome Measures: The primary outcome was typically the area or percentage of the corneal epithelial defect over time, measured through imaging and fluorescein staining. The time to complete epithelial closure was also a key endpoint.[4][5][6]
In Vitro Cytotoxicity Assays
-
Cell Culture: Primary rabbit corneal epithelial cells, human corneal epithelial cells, human corneal keratocytes, and human corneal endothelial cells were used.[8][9][10]
-
Exposure: Cells were incubated with the commercial formulations of gatifloxacin and moxifloxacin for varying durations.
-
Cytotoxicity Measurement: Assessed using methods such as the ethidium bromide staining assay to quantify cell membrane disruption and live/dead cell assays to determine the percentage of cell death.[8][9]
Mechanistic Insights into Ocular Biocompatibility
The observed differences in ocular biocompatibility may be attributable to distinct cellular and molecular mechanisms.
Pro-inflammatory Responses
One theory suggests that the greater discomfort and conjunctival hyperemia observed with moxifloxacin may be due to the release of endogenous prostaglandins in the anterior chamber.[11] This inflammatory cascade can lead to vasodilation and increased vascular permeability, manifesting as redness and irritation.
Figure 1: Proposed inflammatory pathway for moxifloxacin-induced ocular irritation.
Apoptotic Pathways in Corneal Cells
Both gatifloxacin and moxifloxacin have been shown to induce apoptosis in corneal cells, a key factor in their potential cytotoxicity.
Gatifloxacin-Induced Apoptosis in Stromal Fibroblasts: Studies have indicated that gatifloxacin can trigger apoptosis in stromal fibroblasts through the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) caspase-dependent pathways. This involves the upregulation of pro-apoptotic proteins like Bax, Bad, and Bid, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. Molecular genetic basis for fluoroquinolone-induced retinal degeneration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moxifloxacin modifies corneal fibroblast-to-myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Detection and Prevention of Ocular Phototoxicity of Ciprofloxacin and Other Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
Gatifloxacin Mesylate: A Comparative Efficacy Analysis Against Older Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Gatifloxacin mesylate against older generation fluoroquinolones, including ciprofloxacin and levofloxacin. The analysis is based on a review of clinical and in vitro studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including atypical pathogens.[1] Clinical data consistently show that gatifloxacin is at least as effective as, and in some cases superior to, older fluoroquinolones in treating a variety of infections. Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, represents a significant advantage over agents like ciprofloxacin.[1][2][3]
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antibiotic is a key indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Gatifloxacin generally exhibits lower MICs against Gram-positive bacteria compared to ciprofloxacin and ofloxacin.[4] Against Gram-negative bacteria, its activity is often comparable to or slightly less potent than ciprofloxacin.[2]
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Gatifloxacin and Older Fluoroquinolones Against Key Pathogens
| Organism | Gatifloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin | Ofloxacin |
| Streptococcus pneumoniae | 0.25[5] | - | - | 0.125[6] | - |
| Staphylococcus aureus | 0.063[6] | - | - | 0.031[6] | - |
| Haemophilus influenzae | 0.031[6] | - | - | 0.031[6] | - |
| Pseudomonas aeruginosa | 4.0[6] | - | - | 8.0[6] | - |
| Escherichia coli | 0.25[4] | >64[7] | 8[7] | 16[7] | - |
| Klebsiella pneumoniae | - | - | - | - | - |
| Enterococcus faecalis | 0.25[4] | - | - | 0.25[4] | - |
Note: MIC values can vary between studies depending on the specific isolates tested.
Experimental Protocol: MIC Determination
The Minimum Inhibitory Concentrations (MICs) are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Clinical Efficacy: Cure and Eradication Rates
Clinical trials provide the ultimate assessment of a drug's efficacy in treating infections in patients. The following tables summarize the clinical and bacteriological outcomes from comparative studies of gatifloxacin and older fluoroquinolones in various infections.
Urinary Tract Infections (UTIs)
Table 2: Efficacy of Gatifloxacin vs. Ciprofloxacin in Complicated UTIs and Pyelonephritis
| Outcome | Gatifloxacin (400 mg once daily) | Ciprofloxacin (500 mg twice daily) |
| Clinical Cure Rate | >90%[8] | >90%[8] |
| Bacteriological Eradication Rate (Complicated UTI) | 92%[8] | 83%[8] |
| Bacteriological Eradication Rate (Pyelonephritis) | 92%[8] | 85%[8] |
| Sustained Eradication Rate | 76%[8] | 66%[8] |
Table 3: Efficacy of Gatifloxacin vs. Ciprofloxacin in Uncomplicated UTIs
| Outcome | Gatifloxacin (400 mg single dose) | Gatifloxacin (200 mg once daily for 3 days) | Ciprofloxacin (250 mg twice daily for 3 days) |
| Bacteriological Eradication Rate | 90.6%[9] | 90.6%[9] | 88.3%[9] |
Experimental Protocol: Clinical Trial for UTIs
A typical randomized, double-blind, multicenter clinical trial for UTIs would involve the following steps:
Skin and Soft Tissue Infections (SSTIs)
Table 4: Efficacy of Gatifloxacin vs. Levofloxacin in Uncomplicated SSTIs
| Outcome | Gatifloxacin (400 mg once daily) | Levofloxacin (500 mg once daily) |
| Clinical Cure Rate (Clinically Evaluable) | 91%[10][11] | 84%[10][11] |
| Clinical Cure Rate (Microbiologically Evaluable) | 93%[10][11] | 88%[10][11] |
| Bacteriological Eradication Rate | 92%[10][11] | 92%[10][11] |
| Eradication of S. aureus | 93% (methicillin-susceptible)[10][11] | 91% (methicillin-susceptible)[10][11] |
Respiratory Tract Infections
Gatifloxacin has demonstrated high cure rates in community-acquired pneumonia (CAP), acute bacterial exacerbations of chronic bronchitis (AECB), and acute sinusitis.[12] In comparative trials for CAP, gatifloxacin showed similar efficacy to levofloxacin, clarithromycin, and ceftriaxone.[2] For AECB, gatifloxacin was found to be significantly more effective than cefuroxime axetil in one study.[2]
Mechanism of Action: A Comparative Overview
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.
The differential activity of fluoroquinolones against various bacteria is partly due to their varying affinities for these two enzymes in different species.
References
- 1. Gatifloxacin: a review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro activity of gatifloxacin compared with gemifloxacin, moxifloxacin, trovafloxacin, ciprofloxacin and ofloxacin against uropathogens cultured from patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Gatifloxacin With and Without Benzalkonium Chloride Compared With Moxifloxacin Against Common Ocular Pathogens | IOVS | ARVO Journals [iovs.arvojournals.org]
- 7. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, multicenter comparison of gatifloxacin versus ciprofloxacin in the treatment of complicated urinary tract infection and pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gatifloxacin 400 mg as a single shot or 200 mg once daily for 3 days is as effective as ciprofloxacin 250 mg twice daily for the treatment of patients with uncomplicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Once-Daily Oral Gatifloxacin versus Oral Levofloxacin in Treatment of Uncomplicated Skin and Soft Tissue Infections: Double-Blind, Multicenter, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Once-daily oral gatifloxacin versus oral levofloxacin in treatment of uncomplicated skin and soft tissue infections: double-blind, multicenter, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gatifloxacin in community-based treatment of acute respiratory tract infections in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Gatifloxacin mesylate penetration in different ophthalmic formulations
For Researchers, Scientists, and Drug Development Professionals
The effective topical treatment of ocular infections hinges on the ability of an antibiotic to penetrate the eye's protective barriers and achieve therapeutic concentrations at the site of infection. Gatifloxacin, a fourth-generation fluoroquinolone, is a potent, broad-spectrum antibiotic commonly used in ophthalmology. However, its efficacy is intrinsically linked to the formulation's ability to overcome challenges like rapid tear turnover and the corneal epithelial barrier. This guide provides a comparative analysis of gatifloxacin mesylate penetration in various ophthalmic formulations, supported by experimental data, to aid in the development of more effective ocular drug delivery systems.
Executive Summary
Conventional gatifloxacin eye drops, while convenient, suffer from poor bioavailability due to rapid precorneal elimination, with only a small fraction of the administered dose penetrating intraocular tissues.[1] Advanced formulations such as gels, microemulsions, and nano-lipid carriers have been developed to enhance ocular residence time and improve drug penetration. This guide demonstrates that these novel formulations consistently outperform standard ophthalmic solutions in delivering gatifloxacin to key ocular tissues.
Comparative Data on Gatifloxacin Penetration
The following tables summarize the quantitative data from various studies, highlighting the superior penetration of gatifloxacin in advanced formulations compared to conventional eye drop solutions.
Table 1: Comparison of Gatifloxacin 0.3% Gel vs. Solution in Rabbit Ocular Tissues [2][3][4]
| Ocular Tissue | Formulation | Mean Peak Concentration (Cmax) (µg/g or µg/mL) |
| Cornea | Gel | Significantly Higher |
| Aqueous Humor | Gel | Significantly Higher |
| Vitreous Body | Gel | Higher |
| Lens | Gel | Higher |
| Iris-Ciliary Body | Gel | Significantly Higher* |
*p < 0.05. Data indicates that the gel formulation achieves significantly higher peak concentrations in multiple ocular tissues compared to the solution.[2][3][4]
Table 2: Comparison of Gatifloxacin 0.3% Gel vs. Solution in Human Aqueous Humor [5][6]
| Formulation | Mean Peak Concentration (Cmax) (mg/L) | Time to Peak Concentration (Tmax) (minutes) | Area Under the Curve (AUC) (mg·min·L⁻¹) |
| 0.3% Gatifloxacin Gel | 3.61 ± 1.41 | 120 | 587.4 |
| 0.3% Gatifloxacin Solution | 1.62 ± 0.57 | 60 | 284.1 |
The gel formulation demonstrated a significantly higher peak concentration and a 2.07-fold increase in bioavailability (AUC) in the human aqueous humor compared to the solution.[6]
Table 3: Enhanced Penetration with Novel Formulations
| Formulation Type | Key Findings | Fold Increase in Bioavailability (Compared to Solution) | Reference |
| Nano Lipid Carriers (NLCs) | Enhanced transcorneal flux and permeability. | 5.5 to 6.0-fold | [1] |
| Microemulsion | Increased gatifloxacin concentration in the anterior chamber. | 2.0-fold | [7] |
| In-situ Gels | Sustained drug release over an 8-hour period. | Not explicitly quantified, but prolonged release indicates enhanced bioavailability. | [8][9] |
| Pluronic Micelles | Sustained release over 8 hours and acceptable transcorneal permeation. | Not explicitly quantified, but sustained release and enhanced solubility suggest improved bioavailability. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies.
In Vivo Ocular Pharmacokinetic Study in Rabbits
This protocol is a standard method for evaluating the ocular penetration of different drug formulations.
-
Animal Model: Healthy New Zealand white rabbits are used as they have large eyes that are anatomically similar to human eyes.[2][3][4]
-
Formulation Administration: A precise volume (e.g., 50 µL) of the gatifloxacin formulation (e.g., 0.3% gel or solution) is instilled into the lower conjunctival sac of the rabbit's eye.[2][3][4]
-
Dosing Regimen: Multiple doses are typically administered at fixed intervals (e.g., every hour or every two hours for 12 hours) to simulate a clinical treatment regimen.[2][3][4]
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours) after the final dose, rabbits are euthanized, and ocular tissues (cornea, aqueous humor, vitreous body, lens, iris-ciliary body, sclera, conjunctiva, choroid, retina) and plasma are collected.[2][3][4]
-
Drug Concentration Analysis: The concentration of gatifloxacin in the collected tissues is quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[2][3][7] This highly sensitive method allows for the accurate measurement of drug levels in complex biological matrices.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to determine the extent and rate of drug penetration.[2][3]
Ex Vivo Transcorneal Permeation Study
This method provides a valuable screening tool to assess the potential of a formulation to penetrate the cornea.
-
Tissue Preparation: Freshly excised goat or rabbit corneas are mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.
-
Formulation Application: The test formulation is placed in the donor chamber, in direct contact with the epithelial surface of the cornea.
-
Receptor Medium: The receptor chamber is filled with a simulated tear fluid or other appropriate buffer, which is maintained at a constant temperature and stirred continuously.
-
Sampling: At regular intervals, samples are withdrawn from the receptor chamber and replaced with fresh medium.
-
Drug Quantification: The amount of gatifloxacin that has permeated through the cornea into the receptor medium is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Permeability Calculation: The transcorneal flux and permeability coefficient are calculated to compare the permeation characteristics of different formulations.[1]
Visualizing the Pathways and Processes
To better understand the experimental workflow and the factors influencing drug penetration, the following diagrams are provided.
Caption: Experimental workflow for in vivo ocular pharmacokinetic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Drug Concentrations in Human Aqueous Humor after the Administration of 0.3% Gatifloxacin Ophthalmic Gel, 0.3% Gatifloxacin and 0.5% Levofloxacin Ophthalmic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Gatifloxacin mesylate
Essential Safety and Handling Guide for Gatifloxacin Mesylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Although one safety data sheet indicates no occupational exposure limit values have been established, another characterizes the compound as harmful if swallowed, in contact with skin, or if inhaled.[1]
GHS Hazard Summary
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4[1] |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Acute Aquatic Toxicity | Category 1[1] |
| Chronic Aquatic Toxicity | Category 1[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
-
Eye Protection: Wear safety goggles equipped with side-shields.[1]
-
Hand Protection: Use protective gloves. Gloves must be inspected for integrity before use.[1][2]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][2]
-
Respiratory Protection: A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[1] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Operational Plan: Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Ventilation: Always handle this compound in a well-ventilated area. The use of appropriate exhaust ventilation, such as a chemical fume hood, is strongly recommended.[1][4]
-
Avoid Contamination: Take measures to prevent the formation of dust and aerosols.[1][4] Avoid all direct contact with the substance, including inhalation and contact with skin and eyes.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is being handled.[1][3] Always wash hands thoroughly after handling.[3]
-
Safe Storage: Keep the container tightly sealed. Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][4] For long-term stability, store the powder form at -20°C and solutions at -80°C.[1]
Caption: Workflow for the safe handling of this compound.
Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Evacuate: Immediately evacuate personnel from the affected area to a safe location.[1][4]
-
Use PPE: Don full personal protective equipment before attempting to clean the spill.[1][4]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][4]
-
Clean-up: For solutions, absorb the spill with a finely-powdered, liquid-binding material like diatomite.[1][4] For solid spills, carefully sweep or vacuum to avoid generating dust.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1][4]
-
Disposal: Collect all contaminated materials into a suitable, closed container for proper disposal.[3][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and comply with regulations.
-
Primary Disposal Route: Unused products, expired materials, and contaminated waste must be disposed of through an approved waste disposal plant.[1][3] It is recommended to offer these materials to a licensed hazardous material disposal company.[2]
-
Regulatory Compliance: Ensure that all federal, state, and local environmental regulations regarding the disposal of this material are strictly followed.[2]
-
Packaging: Dispose of contaminated packaging in the same manner as the chemical product itself.[2]
-
Prohibition: Do not allow the product to enter drains, sewers, or water courses.[1][6]
Caption: Disposal plan for this compound and related waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
